molecular formula C15H25NO3 B12431325 (S)-Metoprolol-d7

(S)-Metoprolol-d7

カタログ番号: B12431325
分子量: 274.41 g/mol
InChIキー: IUBSYMUCCVWXPE-BDVYYODNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Metoprolol-d7 is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 274.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H25NO3

分子量

274.41 g/mol

IUPAC名

(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D

InChIキー

IUBSYMUCCVWXPE-BDVYYODNSA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CCOC)O

正規SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to (S)-Metoprolol-d7: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Metoprolol-d7 is the deuterated analog of (S)-Metoprolol, the active enantiomer of the widely used beta-1 adrenergic receptor blocker, Metoprolol.[1][2] As a selective β1 receptor antagonist, Metoprolol is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[2][3] The incorporation of deuterium (d7) in the isopropyl group of (S)-Metoprolol creates a stable isotope-labeled version of the drug.[4][5] This modification makes this compound an invaluable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for the quantitative analysis of Metoprolol and its metabolites in biological matrices.[4][6] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental insights for this compound.

Chemical Properties and Structure

This compound is characterized by the selective replacement of seven hydrogen atoms with deuterium on the N-isopropyl group. This isotopic labeling minimally alters the compound's chemical reactivity and biological activity while significantly increasing its mass, facilitating its distinction from the unlabeled drug in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Name (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl-d7)amino]propan-2-ol[4][7]
Synonyms This compound, (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7[1][4]
CAS Number 1292906-91-2[1][4]
Molecular Formula C₁₅H₁₈D₇NO₃[1][4]
Molecular Weight 274.41 g/mol [1][6]
Appearance Neat (as a pure substance, often an oil or solid)[1]
Purity (by HPLC) Typically ≥94%[4]
Storage Conditions Refrigerator (2-8°C) for long-term storage[4][6]
InChI Key IUBSYMUCCVWXPE-BDVYYODNSA-N[1]
SMILES [2H]C([2H])([2H])C([2H])(NC--INVALID-LINK--COc1ccc(CCOC)cc1)C([2H])([2H])[2H][1]

Experimental Protocols

Synthesis of (S)-Metoprolol
Analytical Methodologies

This compound is predominantly used as an internal standard in bioanalytical methods for the quantification of Metoprolol. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.

HPLC Method for (S)-Metoprolol Succinate Analysis (Example):

  • Objective: To develop a simple, rapid, and accurate method for the analysis of bulk (S)-Metoprolol succinate.

  • Chromatographic System: Reversed-phase HPLC.

  • Column: ODS Inertsil-3, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate buffer and methanol.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 280 nm.

  • Run Time: 60 minutes.

  • Validation: The method was validated according to ICH Q2(R1) guidelines for linearity, accuracy, and precision.[11]

LC-MS/MS Method for Metoprolol Quantification using this compound as Internal Standard:

  • Objective: To determine the concentration of Metoprolol in human plasma.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) of plasma samples.[4]

  • Internal Standard: this compound.

  • Chromatographic System: Reversed-phase LC.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.[4]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Metoprolol and Metoprolol-d7 to ensure selectivity and accurate quantification.[4]

Signaling Pathway and Mechanism of Action

Metoprolol is a cardioselective beta-1 adrenergic receptor antagonist.[3][12] Its primary mechanism of action involves the competitive inhibition of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[1][2] This blockage prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors.[1]

The downstream effects of this receptor blockade include a reduction in heart rate (negative chronotropic effect), decreased myocardial contractility (negative inotropic effect), and a subsequent lowering of cardiac output.[1][12] By diminishing the heart's workload, Metoprolol also reduces myocardial oxygen demand, which is beneficial in conditions like angina.[1] Furthermore, by inhibiting beta-1 receptors in the kidneys, Metoprolol reduces the release of renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS), thereby contributing to its antihypertensive effect.[1]

Metoprolol_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Catecholamines Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction ↑ Heart Rate & ↑ Contractility Ca_Influx->Contraction S_Metoprolol (S)-Metoprolol S_Metoprolol->Beta1_Receptor Competitively Inhibits

Caption: Mechanism of action of (S)-Metoprolol on the β1-adrenergic receptor signaling pathway.

Conclusion

This compound is a critical analytical tool for researchers and drug development professionals working with Metoprolol. Its well-defined chemical structure and properties, particularly its isotopic stability, make it an ideal internal standard for pharmacokinetic and bioequivalence studies. While detailed synthesis protocols for the deuterated form are proprietary, established methods for the non-deuterated enantiomer provide a likely synthetic route. The understanding of its mechanism of action as a selective beta-1 adrenergic receptor blocker is fundamental to interpreting its therapeutic effects and the data generated from its use in research.

References

Technical Guide: (S)-Metoprolol-d7 - Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to the purity and characterization of (S)-Metoprolol-d7, a deuterated analog of the selective β1-adrenergic receptor blocker, metoprolol. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other areas where isotopically labeled standards are crucial.

Quantitative Analysis Summary

The purity of this compound and its related deuterated forms is a critical parameter for its use as an internal standard in quantitative bioanalysis and other research applications. The following tables summarize the available data from various suppliers. It is important to note that a complete, publicly available Certificate of Analysis with detailed specifications for a single lot of this compound was not found; therefore, the data presented is a compilation from different sources.

Table 1: Purity Data for Deuterated Metoprolol Analogs

Product NameSupplierProduct CodePurity SpecificationAnalytical Method
This compoundClearsynthCS-T-8133494.00%[1]HPLC
Metoprolol-d7ClearsynthCS-T-58834100.00%[2]HPLC
Metoprolol-D7 HydrochlorideLGC Standards->95%[3]HPLC

Table 2: General Specifications for this compound

ParameterSpecificationReference
CAS Number 1292906-91-2[1][4][5]
Molecular Formula C₁₅H₁₈D₇NO₃[1]
Molecular Weight 274.41 g/mol [1]
Appearance White to off-white solidGeneral observation
Storage 2-8°C[1]

Experimental Protocols

Detailed experimental protocols are essential for understanding the context of the purity data. As specific Certificates of Analysis were not publicly available, the following sections describe representative methodologies for the key analytical techniques used in the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary method for assessing the chemical purity of pharmaceutical standards. A typical HPLC method for this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where metoprolol exhibits strong absorbance, typically around 223 nm or 274 nm.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area of all detected components.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh this compound standard prep2 Dissolve in a suitable solvent (e.g., mobile phase) prep1->prep2 prep3 Filter the solution prep2->prep3 hplc1 Inject sample onto HPLC system prep3->hplc1 Injection hplc2 Separation on a C18 column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate peak areas hplc3->data1 Chromatogram data2 Calculate purity (Area % of main peak) data1->data2

Caption: A logical diagram illustrating the process of identity confirmation for this compound using mass spectrometry.

Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Determining the isotopic purity (the percentage of deuterium at the labeled positions) is crucial. This is often a multi-step process involving both NMR and MS.

  • ¹H NMR Spectroscopy: Proton NMR can be used to determine the degree of deuteration by comparing the integrals of the signals from the deuterated positions with those of non-deuterated positions or a known internal standard. The absence or significant reduction of signals at the expected proton chemical shifts for the d7-isopropyl group would indicate high isotopic enrichment.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can resolve the isotopic distribution of the molecular ion, allowing for the quantification of the relative abundance of molecules with different numbers of deuterium atoms (e.g., d0 to d7).

Workflow for Isotopic Purity Assessment

Isotopic_Purity_Workflow cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr1 Acquire ¹H NMR Spectrum nmr2 Integrate signals of deuterated vs. non-deuterated positions nmr1->nmr2 nmr3 Calculate % Deuteration nmr2->nmr3 report Report Isotopic Purity nmr3->report ms1 Acquire High-Resolution Mass Spectrum ms2 Analyze Isotopic Cluster of Molecular Ion ms1->ms2 ms3 Determine Relative Abundance of Isotopologues ms2->ms3 ms3->report start This compound Sample start->nmr1 start->ms1

Caption: A workflow outlining the combined use of NMR and Mass Spectrometry for determining the isotopic purity of this compound.

Conclusion

This technical guide provides a summary of the available purity and analytical data for this compound. While a complete Certificate of Analysis from a single source was not publicly available, the compiled information and representative experimental protocols offer a solid foundation for researchers and drug development professionals. For lot-specific and detailed quantitative data, it is recommended to directly contact the suppliers. The provided workflows and methodologies serve as a guide for the analytical assessment of this and similar deuterated standards.

References

Synthesis and Isotopic Labeling of (S)-Metoprolol-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (S)-Metoprolol-d7. The document outlines a feasible synthetic pathway, amalgamating established methods for the stereoselective synthesis of the (S)-enantiomer of Metoprolol with strategies for deuterium incorporation. Detailed experimental protocols, structured data tables, and process visualizations are provided to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

(S)-Metoprolol, the active enantiomer of the widely prescribed β1-selective adrenergic receptor blocker, is used in the treatment of various cardiovascular diseases.[1] The deuterium-labeled analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise and accurate pharmacokinetic and metabolic profiling.[2][3]

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a convergent synthetic approach. This strategy involves the preparation of a chiral epoxide intermediate, which is subsequently ring-opened with deuterated isopropylamine. The key starting materials are 4-(2-methoxyethyl)phenol and a chiral three-carbon synthon, such as (R)-epichlorohydrin or (S)-3-chloro-1,2-propanediol, to establish the desired (S)-stereochemistry at the secondary alcohol. Deuterium atoms are introduced in the final step through the use of commercially available isopropylamine-d7.

A logical workflow for this synthesis is depicted below.

Synthesis_Workflow Start Starting Materials (4-(2-methoxyethyl)phenol, (R)-epichlorohydrin) Intermediate_Formation Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane Start->Intermediate_Formation Amination Ring-Opening Amination Intermediate_Formation->Amination Deuterated_Reagent Deuterated Reagent (Isopropylamine-d7) Deuterated_Reagent->Amination Product This compound Amination->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations for metoprolol and related compounds.[4]

Step 1: Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This step involves the reaction of 4-(2-methoxyethyl)phenol with a chiral electrophile to form the key epoxide intermediate. Using (R)-epichlorohydrin ensures the correct stereochemistry for the final (S)-product.

Materials:

  • 4-(2-methoxyethyl)phenol

  • (R)-epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Organic solvent (e.g., Toluene or no solvent other than excess epichlorohydrin)

Procedure:

  • To a reaction vessel, add 4-(2-methoxyethyl)phenol and water.

  • While stirring, add a solution of sodium hydroxide (50% aqueous solution).

  • Heat the mixture to approximately 50-70°C.

  • Add (R)-epichlorohydrin dropwise to the reaction mixture.

  • Maintain the reaction at 50-70°C for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and separate the organic and aqueous phases.

  • If an organic solvent was used, wash the organic phase with water to remove excess base.

  • The crude epoxide can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound via Ring-Opening Amination

The chiral epoxide is reacted with isopropylamine-d7 to yield the final deuterated product.

Materials:

  • (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • Isopropylamine-d7

  • Solvent (e.g., Isopropanol or Methanol)

Procedure:

  • Dissolve (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane in a suitable solvent such as isopropanol.

  • Add an excess of isopropylamine-d7 (typically 3-6 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours. The reaction can also be carried out in a pressurized system.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the excess isopropylamine-d7 and solvent under reduced pressure to yield the crude this compound base as an oil.

Step 3: Purification and Salt Formation (Optional)

The crude product is purified, and if desired, converted to a stable salt form.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol gradient)

  • Acetone

  • Succinic acid or Tartaric acid (for salt formation)

Procedure:

  • Purify the crude this compound base by silica gel column chromatography.

  • For salt formation, dissolve the purified base in acetone.

  • In a separate flask, dissolve a stoichiometric amount of succinic acid or tartaric acid in acetone.

  • Add the acid solution to the solution of the base.

  • The corresponding salt will precipitate out of the solution. The mixture can be stirred and cooled to maximize precipitation.

  • Collect the solid by filtration, wash with cold acetone, and dry under vacuum.

Synthesis Pathway Diagram

The chemical pathway for the synthesis of this compound is illustrated below.

Synthesis_Pathway cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Amination Phenol 4-(2-methoxyethyl)phenol R1 Phenol->R1 Epichlorohydrin (R)-epichlorohydrin Epichlorohydrin->R1 Base NaOH / H2O Isoproylamine_d7 Isopropylamine-d7 R2 Isoproylamine_d7->R2 Epoxide (S)-Epoxide Intermediate Epoxide->R2 Metoprolol_d7 This compound Plus1 + R1->Plus1 R1_label Plus1->R1_label R1_label->Epoxide Base Plus2 + R2->Plus2 R2_label Plus2->R2_label R2_label->Metoprolol_d7 Heat

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-Metoprolol and its deuterated analogs, based on literature reports. Note that specific yields and purities can vary depending on reaction conditions and purification methods.

ParameterValueReference
Synthesis of (S)-Metoprolol
Overall Yield53.9%[4]
Enantiomeric Excess (ee)>99%[4][5][6]
This compound Product
Molecular FormulaC₁₅H₁₈D₇NO₃[7]
Molecular Weight274.41 g/mol [7]
Purity by HPLC94.00% - 99.7%[7]
Isotopic Purity (Atom % D)~99%

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure, with the absence of signals from the isopropyl methyl and methine protons indicating successful deuteration. ¹³C NMR can further confirm the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated molecule, providing evidence of the incorporation of seven deuterium atoms. LC-MS/MS is the standard technique for its use as an internal standard.[8]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the final product, ensuring that the desired (S)-enantiomer has been synthesized with high selectivity.[6] Reverse-phase HPLC is used to assess chemical purity.[7]

This guide provides a foundational understanding and practical framework for the synthesis and isotopic labeling of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and requirements.

References

(S)-Metoprolol-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-Metoprolol-d7, a deuterated isotopologue of the active enantiomer of Metoprolol. It is intended to serve as a core resource for researchers and professionals engaged in drug development and analysis, offering key data, experimental protocols, and mechanistic insights. This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of Metoprolol quantification in biological matrices.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. These data are essential for accurate weighing, solution preparation, and mass spectrometry-based analyses.

ParameterValueCitations
CAS Number 1292906-91-2[1][2][3]
Molecular Formula C₁₅H₁₈D₇NO₃[1][3]
Molecular Weight 274.41 g/mol [1][4][3]
Synonyms (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7, (-)-Metoprolol-d7, (S)-(-)-Metoprolol-d7[1][5][3]

Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective β-adrenergic antagonist that primarily targets β1-adrenergic receptors in cardiac tissue.[1][4][2] The (S)-enantiomer is the active form of the drug. By competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to these receptors, Metoprolol reduces downstream signaling cascades.[4][2] This blockade results in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[4][6]

The signaling pathway initiated by β1-adrenergic receptor activation and its inhibition by (S)-Metoprolol is depicted below.

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP Metoprolol (S)-Metoprolol Metoprolol->Beta1_AR Inhibits cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Promotes Physiological_Response Increased Heart Rate & Contractility Ca_Influx->Physiological_Response Leads to

(S)-Metoprolol Signaling Pathway

Experimental Protocols

This compound is an ideal internal standard for the quantification of Metoprolol in biological samples, typically plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies.

Objective:

To quantify the concentration of Metoprolol in human plasma using this compound as an internal standard.

Materials and Reagents:
  • Metoprolol reference standard

  • This compound (internal standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Ammonium acetate)

  • Water (Milli-Q or equivalent)

  • Methyl tertiary-butyl ether (MTBE) for extraction

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 4.6 mm, 3.5 µm)

Procedure:

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Metoprolol (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From these stocks, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 1 mL of MTBE as the extraction solvent.

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate or water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

    • Flow Rate: 0.5 - 0.8 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 40 °C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Metoprolol: m/z 268.1 → 116.2

      • This compound: m/z 275.2 → 123.2 (Note: The exact m/z will depend on the deuteration pattern)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Metoprolol to this compound against the nominal concentration of the calibration standards.

  • Use a linear regression model to fit the data.

  • Determine the concentration of Metoprolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for a typical bioanalytical method using this compound is illustrated below.

Bioanalytical_Workflow cluster_preparation Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (Unknown, Calibrator, QC) IS_Spike Spike with this compound (IS) Plasma_Sample->IS_Spike LLE Liquid-Liquid Extraction (e.g., with MTBE) IS_Spike->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Peak_Integration Peak Integration & Area Ratio Calculation LC_MSMS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Determination Calibration_Curve->Concentration_Calc

Bioanalytical Workflow Using this compound

References

A Technical Guide to (S)-Metoprolol-d7: Commercial Availability, Analysis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers, availability, and technical applications of (S)-Metoprolol-d7. This deuterated isotopologue of the active S-enantiomer of metoprolol is a critical tool in pharmacokinetic and bioanalytical studies, serving as an ideal internal standard for mass spectrometry-based quantification.

Introduction to this compound

(S)-Metoprolol is the pharmacologically active enantiomer of metoprolol, a selective β1-adrenergic receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The deuterated form, this compound, is a stable isotope-labeled compound where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This mass shift makes it an excellent internal standard for quantitative analysis of (S)-metoprolol in biological matrices by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass-to-charge ratio (m/z).[3][4][5]

Commercial Suppliers and Availability

This compound and its hydrochloride salt are available from several commercial suppliers as a research chemical. The availability, purity, and offered quantities vary among suppliers. Below is a summary of the key information for sourcing this compound.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
MedChemExpress This compound1292906-91-2C₁₅H₁₈D₇NO₃274.41≥98%1 mg, 5 mg, 10 mg
Clearsynth This compound1292906-91-2C₁₅H₁₈D₇NO₃274.2394.00% (HPLC)1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Biosynth This compound1292906-91-2C₁₅H₁₈D₇NO₃274.41Not specified5 mg, 10 mg, 25 mg, 50 mg
Xcess Biosciences This compound1292906-91-2C₁₅H₁₈D₇NO₃274.41≥98%Not specified
CymitQuimica (distributor for TRC) This compound1292906-91-2C₁₅H₁₈D₇NO₃274.41Not specifiedNot specified
ESS (Expert Synthesis Solutions) Metoprolol-D7 Hydrochloride1219798-61-4C₁₅H₁₉D₇ClNO₃310.8799.7% (HPLC)10 mg, 25 mg, 50 mg, 100 mg
Simson Pharma Limited Metoprolol-D7 Hydrochloride1219798-61-4C₁₅H₁₉D₇ClNO₃310.87Not specifiedIn stock
Acanthus Research Metoprolol-D7959787-96-3 (racemic-d7)C₁₅H₁₈D₇NO₃Not specifiedNot specified50 mg
The Pure Chem This compound1292906-91-2C₁₅H₁₈D₇NO₃274.41Not specifiedInquire for availability
Pharmaffiliates This compound1292906-91-2C₁₅H₁₈D₇NO₃274.41Not specifiedInquire for availability
LGC Standards This compound1292906-91-2C₁₅H₁₈D₇NO₃Not specifiedNot specified1 mg
Sigma-Aldrich (Cerilliant®) Metoprolol-D7 tartrate solutionNot specified for free baseC₁₅H₁₈D₇NO₃ · 0.5C₄H₆O₆349.45Certified Reference Material1 mL (100 µg/mL in methanol)

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Epoxide Formation 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base to form the racemic epoxide, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

Step 2: Amination with Deuterated Isopropylamine The racemic epoxide is then reacted with isopropylamine-d7 to yield racemic metoprolol-d7.

Step 3: Chiral Separation The enantiomers of metoprolol-d7 are then separated using chiral chromatography to isolate the desired (S)-enantiomer.[8][9]

Alternatively, a stereoselective synthesis can be employed.[10]

G cluster_synthesis Proposed Synthesis of this compound 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Racemic Epoxide Racemic Epoxide 4-(2-methoxyethyl)phenol->Racemic Epoxide Base Epichlorohydrin Epichlorohydrin Epichlorohydrin->Racemic Epoxide Racemic Metoprolol-d7 Racemic Metoprolol-d7 Racemic Epoxide->Racemic Metoprolol-d7 Isopropylamine-d7 Isopropylamine-d7 Isopropylamine-d7->Racemic Metoprolol-d7 Chiral Chromatography Chiral Chromatography Racemic Metoprolol-d7->Chiral Chromatography Separation S-Metoprolol-d7 S-Metoprolol-d7 Chiral Chromatography->S-Metoprolol-d7 Isolation

Caption: Proposed chemoenzymatic synthesis pathway for this compound.

Analytical Method: Chiral HPLC

For the separation and quantification of (S)-Metoprolol, a chiral High-Performance Liquid Chromatography (HPLC) method is essential.

  • Column: Chiral stationary phases such as Chiralcel OD or Chiral-AGP are effective for resolving metoprolol enantiomers.[8][9]

  • Mobile Phase: A typical mobile phase consists of a mixture of hexane and 2-propanol.[6] For example, a ratio of 83:17 (v/v) has been reported.[6]

  • Flow Rate: A flow rate of 0.6 mL/min is a common starting point.[6]

  • Detection: UV detection at 254 nm is suitable for metoprolol.[6]

Bioanalytical Method: LC-MS/MS for Pharmacokinetic Studies

This compound is primarily used as an internal standard for the quantification of metoprolol in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][11]

  • Sample Preparation: A simple protein precipitation with methanol or a liquid-liquid extraction with a solvent like methyl tertiary butyl ether can be used to extract metoprolol and the internal standard from the plasma sample.[11][12]

  • Chromatographic Separation: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm) is commonly used.[11] The mobile phase is often a gradient or isocratic mixture of methanol or acetonitrile and water containing a small amount of formic acid (e.g., 0.1-0.2%) to improve ionization.[11][13]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used. The transitions for multiple reaction monitoring (MRM) would be set for both metoprolol and metoprolol-d7. For example:

    • Metoprolol: m/z 268.1 -> 115.6[11]

    • Metoprolol-d7: m/z 275.2 -> 122.6 (predicted, based on d7 on the isopropyl group)

G cluster_workflow Bioanalytical Workflow using this compound Plasma Sample Collection Plasma Sample Collection Spiking with this compound (IS) Spiking with this compound (IS) Plasma Sample Collection->Spiking with this compound (IS) Sample Preparation Sample Preparation Spiking with this compound (IS)->Sample Preparation Protein Precipitation / LLE Protein Precipitation / LLE Sample Preparation->Protein Precipitation / LLE LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification of Metoprolol Quantification of Metoprolol Data Processing->Quantification of Metoprolol

Caption: A typical bioanalytical workflow for the quantification of metoprolol.

Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol is a cardioselective β1-adrenergic receptor antagonist.[1][14][15] It competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-receptors, which are predominantly located in cardiac tissue.[1][14] This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure.[2][14]

G cluster_pathway Metoprolol Signaling Pathway Catecholamines Catecholamines Beta-1 Adrenergic Receptor Beta-1 Adrenergic Receptor Catecholamines->Beta-1 Adrenergic Receptor Binds & Activates Metoprolol Metoprolol Metoprolol->Beta-1 Adrenergic Receptor Binds & Inhibits G-protein Activation G-protein Activation Beta-1 Adrenergic Receptor->G-protein Activation Adenylyl Cyclase Activation Adenylyl Cyclase Activation G-protein Activation->Adenylyl Cyclase Activation cAMP Production cAMP Production Adenylyl Cyclase Activation->cAMP Production Protein Kinase A Activation Protein Kinase A Activation cAMP Production->Protein Kinase A Activation Increased Heart Rate & Contractility Increased Heart Rate & Contractility Protein Kinase A Activation->Increased Heart Rate & Contractility

Caption: Simplified signaling pathway of metoprolol's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and clinical pharmacology. Its commercial availability from a range of suppliers facilitates its use as a robust internal standard in bioanalytical methods. The detailed protocols and understanding of its application and mechanism of action provided in this guide aim to support the accurate and reliable quantification of metoprolol in various research settings.

References

Storage conditions and stability of (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Storage Conditions and Stability of (S)-Metoprolol-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a deuterated analog of (S)-Metoprolol, a selective β1-adrenergic receptor blocker. As a stable isotope-labeled internal standard, its purity and stability are paramount for accurate pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the stability of this compound. The information presented herein is synthesized from publicly available data sheets and scientific literature. While specific long-term stability data for this compound is not extensively documented, this guide provides analogous data from studies on non-deuterated metoprolol to infer potential degradation pathways and stability-indicating methods.

Storage Conditions

The proper storage of this compound is crucial to maintain its chemical integrity and purity. The following table summarizes the recommended storage conditions based on information from various suppliers.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionSource(s)
Temperature (Long-term) 2-8°C (Refrigerated)[1][2][3]
-20°C[4][5]
Atmosphere Under inert atmosphere (e.g., Nitrogen)[2][4][5]
Light Protect from light[4][5]
Form Pale Pink Solid or White Solid[2][6]
Hygroscopicity Hygroscopic[2]

Stability Profile and Degradation

Forced degradation studies indicate that metoprolol is susceptible to degradation under basic, oxidative, and thermal stress conditions.

Potential Degradation Pathways

Based on available literature, the degradation of metoprolol can proceed through several pathways, depending on the stress conditions. A proposed general degradation pathway is illustrated below.

G Proposed Degradation Pathway of Metoprolol cluster_products Degradation Products Metoprolol This compound Oxidation Oxidative Stress (e.g., H2O2) Metoprolol->Oxidation Hydrolysis_Base Base Hydrolysis (e.g., NaOH) Metoprolol->Hydrolysis_Base Photolysis Photolytic Stress (e.g., UV light) Metoprolol->Photolysis Hydroxylated_Derivatives Hydroxylated Derivatives Oxidation->Hydroxylated_Derivatives Aliphatic_Chain_Degradation Aliphatic Chain Degradation Products Hydrolysis_Base->Aliphatic_Chain_Degradation Ring_Opening_Products Aromatic Ring Opening Products Hydrolysis_Base->Ring_Opening_Products Hydroquinone Hydroquinone Photolysis->Hydroquinone G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Start: this compound Sample stress Expose to Stress Conditions start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photolytic Photolytic evaluation Evaluate Peak Purity and Identify Degradants analysis->evaluation end End: Stability Profile Established evaluation->end

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical mass spectrometry, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the critical role of deuterated standards in achieving reliable and reproducible quantitative results. By providing a stable, non-radioactive isotopic label, deuterated internal standards have become the benchmark for correcting variability in complex biological matrices, ensuring the integrity of data in therapeutic drug monitoring, biomarker quantification, and metabolic studies.

The Principle of Isotope Dilution Mass Spectrometry

The foundation of using deuterated standards lies in the principle of isotope dilution mass spectrometry (ID-MS). This technique involves the addition of a known quantity of an isotopically labeled version of the analyte (the deuterated internal standard) to the sample at the earliest stage of analysis.[1] Because the deuterated standard is chemically identical to the analyte, it experiences the same effects during sample preparation, chromatography, and ionization.[2]

Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the deuterated standard.[3] The mass spectrometer distinguishes between the native analyte and the heavier deuterated standard based on their mass-to-charge ratio (m/z).[2] By measuring the ratio of the signal from the native analyte to that of the deuterated standard, an accurate and precise quantification of the analyte can be achieved, irrespective of sample-specific variations.[3]

Impact on Assay Performance: Quantitative Data

The use of deuterated internal standards significantly enhances the accuracy and precision of clinical mass spectrometry assays. The following tables summarize quantitative data from studies comparing assay performance with and without deuterated standards.

Table 1: Therapeutic Drug Monitoring of Immunosuppressants

AnalyteInternal Standard TypeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (Bias %)Reference
Cyclosporine ADeuterated0.9 - 14.72.5 - 12.590 - 113[4]
TacrolimusDeuterated0.9 - 14.72.5 - 12.590 - 113[4]
SirolimusDeuterated0.9 - 14.72.5 - 12.590 - 113[4]
EverolimusDeuterated0.9 - 14.72.5 - 12.590 - 113[4]
EverolimusAnalogNot specifiedNot specifiedSlope of 0.83 vs. reference[5]
EverolimusDeuterated (everolimus-d4)4.3 - 7.2Not specifiedSlope of 0.95 vs. reference[5]

Table 2: Steroid Hormone Analysis

AnalyteInternal Standard TypeLower Limit of Quantification (LLOQ)Precision (CV%)Accuracy (Recovery %)Reference
19 SteroidsDeuterated0.05 - 0.5 ng/mL< 1591.8 - 110.7[6]
16 SteroidsDeuterated10 - 400 pg/mLNot specified80 - 120[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for key clinical applications.

Therapeutic Drug Monitoring of Immunosuppressants (e.g., Tacrolimus)

1. Sample Preparation:

  • Aliquot: Transfer 50 µL of whole blood (calibrators, controls, and patient samples) into a 96-well plate.[8]

  • Internal Standard Addition: Add 100 µL of the working internal standard solution (e.g., tacrolimus-d2,¹³C in methanol) to each well.[4][9]

  • Protein Precipitation: Add 150 µL of a protein precipitation agent (e.g., zinc sulfate solution) and vortex to mix.[3][4]

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for analysis.[8]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column.[4] Use a gradient elution with mobile phases consisting of ammonium acetate and formic acid in water and methanol.[10]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[10] Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and the deuterated internal standard.[10]

Steroid Hormone Analysis (e.g., Testosterone)

1. Sample Preparation:

  • Aliquot: Pipette 250 µL of serum into a glass tube.[7]

  • Internal Standard Spiking: Add the deuterated internal standard mix (e.g., testosterone-d3).[7]

  • Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the layers.[7]

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the steroids on a C18 column with a methanol-water gradient.[7]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with ESI, often operating in both positive and negative modes to cover a range of steroids.[7] Acquire data in MRM mode.[7]

Visualizing Workflows and Pathways

General Analytical Workflow in Clinical Mass Spectrometry

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Patient Sample (Blood/Serum) Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitation Protein Precipitation/ Extraction Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection LC LC Separation Injection->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: General workflow for clinical analysis using deuterated standards.

Synthesis of Deuterated Internal Standards

synthesis_workflow cluster_synthesis Deuteration Methods Start Unlabeled Analyte or Precursor Catalytic Catalytic H/D Exchange (e.g., with D2 gas) Start->Catalytic Total_Synthesis Total Synthesis with Deuterated Building Blocks Start->Total_Synthesis Purification Purification (e.g., HPLC) Catalytic->Purification Total_Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Certified Deuterated Standard Characterization->Final_Product metabolic_pathway cluster_tca TCA Cycle Glucose ¹³C-Glucose (Labeled Precursor) G6P Glucose-6-Phosphate (¹³C-labeled) Glucose->G6P F6P Fructose-6-Phosphate (¹³C-labeled) G6P->F6P F16BP Fructose-1,6-bisphosphate (¹³C-labeled) F6P->F16BP DHAP DHAP (¹³C-labeled) F16BP->DHAP GAP Glyceraldehyde-3-Phosphate (¹³C-labeled) F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate (¹³C-labeled) GAP->PEP Pyruvate Pyruvate (¹³C-labeled) PEP->Pyruvate Lactate Lactate (¹³C-labeled) Pyruvate->Lactate AcetylCoA Acetyl-CoA (¹³C-labeled) Pyruvate->AcetylCoA Citrate Citrate (¹³C-labeled) AcetylCoA->Citrate Isocitrate Isocitrate (¹³C-labeled) Citrate->Isocitrate aKG α-Ketoglutarate (¹³C-labeled) Isocitrate->aKG SuccinylCoA Succinyl-CoA (¹³C-labeled) aKG->SuccinylCoA

References

A Deep Dive into the Pharmacokinetic Properties of (S)-Metoprolol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-1 selective adrenergic receptor antagonist, is administered clinically as a racemic mixture of its two stereoisomers, (S)- and (R)-metoprolol. The pharmacological activity, primarily the beta-blocking effect, resides almost exclusively in the (S)-enantiomer.[1] Understanding the distinct pharmacokinetic profiles of these enantiomers is paramount for optimizing therapeutic outcomes and ensuring patient safety. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of (S)-metoprolol, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Pharmacokinetic Parameters: A Stereoselective Profile

The pharmacokinetic behavior of metoprolol is characterized by significant stereoselectivity, particularly in its metabolism, which is heavily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This leads to notable differences in the plasma concentrations and clearance rates between the (S)- and (R)-enantiomers.

Absorption

Metoprolol is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[4][5] As a Biopharmaceutics Classification System (BCS) Class I drug, it exhibits both high permeability and high solubility.[1][6] While food does not significantly affect the extent of absorption, it can slightly delay the rate of absorption.[7]

Distribution

Metoprolol is widely distributed throughout the body, with a large volume of distribution ranging from 3.2 to 5.6 L/kg.[4] It readily crosses the blood-brain barrier and the placenta and is also excreted into breast milk.[4][5] Plasma protein binding is low, at approximately 12%, primarily to albumin.[4][6] No significant enantioselective differences in distribution have been consistently reported. A study on fatal overdose showed nearly equal concentrations of the R- and S-enantiomers in blood, liver, and stomach contents, suggesting similar distribution patterns.[8]

Metabolism

The metabolism of metoprolol is the most critical determinant of its stereoselective pharmacokinetics and is extensively carried out in the liver, with less than 5% of an oral dose being excreted unchanged.[5][9] The primary enzyme responsible for its biotransformation is CYP2D6, which accounts for approximately 80% of metoprolol metabolism in normal metabolizers.[6] Other enzymes like CYP2B6, CYP2C9, and CYP3A4 play minor roles.[6][9]

The main metabolic pathways are α-hydroxylation, O-demethylation, and N-dealkylation.[6][10] α-hydroxylation, which leads to the formation of the pharmacologically active metabolite α-hydroxymetoprolol, is almost exclusively mediated by CYP2D6.[6][9] O-demethylation is the other major pathway also mediated by CYP2D6.[6]

Crucially, CYP2D6 exhibits a preference for the (R)-enantiomer, leading to its faster clearance compared to the pharmacologically active (S)-enantiomer in individuals who are extensive or ultra-rapid metabolizers.[1][3][9] This results in higher plasma concentrations of (S)-metoprolol.[11][12] In contrast, in poor metabolizers who lack functional CYP2D6, this stereoselective difference is diminished or even reversed.[12][13]

Excretion

Metoprolol and its metabolites are primarily eliminated by the kidneys, with about 95% of an administered dose recovered in the urine.[4] The renal clearance of the parent drug is also stereoselective, but to the same extent in both extensive and poor metabolizers.[13] The elimination half-life of metoprolol typically ranges from 3 to 7 hours, but this can be significantly prolonged in CYP2D6 poor metabolizers.[5][14]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for (S)- and (R)-metoprolol from various studies. These values highlight the impact of CYP2D6 phenotype and dosing regimen on the disposition of the enantiomers.

Table 1: Pharmacokinetic Parameters of Metoprolol Enantiomers in Hypertensive Patients (Extensive Metabolizers) after Multiple Doses [11]

Parameter(S)-Metoprolol(R)-Metoprolol
Cmax (ng/mL) 179.99 (123.33-236.64)151.30 (95.04-207.57)
AUC(0-24)ss (ng·h/mL) 929.85 (458.02-1401.70)782.11 (329.80-1234.40)
Apparent Total Clearance (L/h/kg) 1.70 (0.79-2.61)2.21 (1.06-3.36)
Apparent Volume of Distribution (L/kg) 10.51 (6.35-14.68)13.80 (6.93-20.68)
Renal Clearance (L/kg) 0.06 (0.05-0.08)0.07 (0.05-0.09)
Data are presented as mean (95% CI).

Table 2: Area Under the Curve (AUC) of Metoprolol Enantiomers Based on CYP2D6 Metabolizer Status [15]

CYP2D6 Phenotype(S)-Metoprolol AUC (ng/mL·h)(R)-Metoprolol AUC (ng/mL·h)
Ultra-rapid Metabolizers (UMs) 190 ± 99127 ± 72
Extensive Metabolizers (EMs) 366 ± 158261 ± 126
Poor Metabolizers (PMs) 1,804 ± 3001,746 ± 319
Data are presented as mean ± SD.

Table 3: Pharmacokinetic Parameters of Metoprolol Enantiomers in Rats After Single and Multiple Oral Doses [16]

Dosing RegimenEnantiomerOral Clearance (mL/min/kg)Elimination Half-life (min)
Single Dose (R)-Metoprolol1.99 ± 0.87~35
(S)-Metoprolol2.26 ± 0.85~33
Multiple Doses (R)-Metoprolol0.59 ± 0.21~35
(S)-Metoprolol0.64 ± 0.26~33
Data are presented as mean ± SD.

Experimental Protocols

The determination of the pharmacokinetic properties of metoprolol enantiomers relies on robust and sensitive analytical methodologies. Below are generalized protocols based on methods cited in the literature.

In Vivo Pharmacokinetic Study in Humans
  • Subject Recruitment and Phenotyping: Healthy volunteers or patients are recruited. Their CYP2D6 metabolizer status is determined through genotyping or phenotyping with a probe drug like debrisoquine.[11][15]

  • Drug Administration: A single oral dose or multiple doses of racemic metoprolol (e.g., 100 mg) are administered.[11][15]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 20, and 24 hours) after drug administration.[11]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

  • Sample Extraction: Metoprolol enantiomers are extracted from the plasma using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12][17]

  • Chiral HPLC Analysis: The concentrations of (S)- and (R)-metoprolol are determined using a stereospecific high-performance liquid chromatography (HPLC) assay.[11][16]

    • Chiral Column: A chiral stationary phase, such as Chiralpak AD, is commonly used for enantiomeric separation.[11][18]

    • Mobile Phase: A suitable mobile phase, for instance, a mixture of hexane, ethanol, and diethylamine, is used for elution.

    • Detection: A fluorescence detector is typically employed for sensitive quantification of the enantiomers.[11][18]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters like AUC, Cmax, Tmax, clearance, and half-life for each enantiomer.[19]

In Vitro Metabolism Study using Liver Microsomes
  • Microsome Preparation: Human or rat liver microsomes are prepared as a source of metabolic enzymes.[20]

  • Incubation: A pseudoracemate of metoprolol (e.g., equimolar mixture of (2R)-metoprolol-d0 and (2S)-metoprolol-d2) is incubated with the liver microsomes in the presence of an NADPH-generating system to initiate the metabolic reactions.[20]

  • Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.

  • Metabolite Analysis: The formation of metabolites, such as α-hydroxymetoprolol and O-demethylmetoprolol, is quantified using LC-MS/MS.[21] This allows for the determination of the stereoselectivity of the metabolic pathways.[20]

  • Enzyme Kinetics: Kinetic parameters like Km and Vmax are determined by incubating varying concentrations of the substrate with the microsomes.[21]

Visualizing Key Pathways and Processes

To better illustrate the complex processes involved in the pharmacokinetics of metoprolol enantiomers, the following diagrams have been generated using the Graphviz DOT language.

Metoprolol_Metabolism cluster_legend Legend rac_met Racemic Metoprolol s_met (S)-Metoprolol (Active) rac_met->s_met r_met (R)-Metoprolol rac_met->r_met s_alpha_ohm (S)-α-OH-Metoprolol (Active Metabolite) s_met->s_alpha_ohm α-hydroxylation s_odm (S)-O-Demethylmetoprolol s_met->s_odm O-demethylation other_met Other Minor Metabolites s_met->other_met N-dealkylation r_alpha_ohm (R)-α-OH-Metoprolol (Active Metabolite) r_met->r_alpha_ohm α-hydroxylation (Preferred) r_odm (R)-O-Demethylmetoprolol r_met->r_odm O-demethylation r_met->other_met N-dealkylation cyp2d6 CYP2D6 (Major) cyp2d6->s_alpha_ohm cyp2d6->r_alpha_ohm cyp2d6->s_odm cyp2d6->r_odm cyp_minor CYP2B6, 2C9, 3A4 (Minor) cyp_minor->s_met cyp_minor->r_met key_s (S)-Enantiomer Pathway key_r (R)-Enantiomer Pathway key_met Metabolites

Caption: Metabolic pathways of (R)- and (S)-metoprolol.

PK_Workflow cluster_phases Experimental Phases start Study Initiation admin Racemic Metoprolol Administration (Oral) start->admin sampling Serial Blood Sampling admin->sampling Clinical Phase Clinical Phase processing Plasma Separation (Centrifugation) sampling->processing extraction Enantiomer Extraction (SPE or LLE) processing->extraction Sample Processing Sample Processing analysis Chiral HPLC Analysis extraction->analysis quant Quantification of (S)- and (R)-Metoprolol analysis->quant Analytical Phase Analytical Phase pk_analysis Pharmacokinetic Modeling and Parameter Calculation quant->pk_analysis end Data Reporting pk_analysis->end Data Analysis Data Analysis

Caption: General workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic properties of metoprolol are complex and markedly stereoselective. The pharmacologically active (S)-enantiomer generally exhibits a lower clearance and consequently higher plasma concentrations than the (R)-enantiomer in individuals with functional CYP2D6 enzymes. This distinction is critical and is primarily driven by the enantioselective metabolism mediated by CYP2D6. For drug development professionals and researchers, a thorough understanding of these differences is essential for the design of bioequivalence studies, for predicting drug-drug interactions, and for the potential development of enantiomerically pure formulations. The significant inter-individual variability in metoprolol pharmacokinetics, largely attributable to CYP2D6 genetic polymorphisms, underscores the importance of personalized medicine approaches in optimizing beta-blocker therapy.

References

A Deep Dive into Bioanalytical Method Validation: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and practices of bioanalytical method validation.

Bioanalytical method validation (BMV) is a critical process in drug development, ensuring the reliability, reproducibility, and accuracy of analytical methods used to quantify drugs and their metabolites in biological matrices.[1][2] This process is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure the integrity of data submitted for new drug applications.[3][4] This guide provides a comprehensive overview of the fundamental principles of BMV, detailed experimental protocols, and data interpretation, in line with current regulatory expectations.

Core Principles of Bioanalytical Method Validation

The validation of a bioanalytical method establishes that the performance characteristics of the method are suitable and reliable for the intended analytical application. The fundamental parameters evaluated during validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][5]

Accuracy

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte.[4] It is determined by replicate analysis of samples containing known amounts of the analyte (Quality Control or QC samples).

Experimental Protocol:

  • Prepare a minimum of three concentrations of QC samples (low, medium, and high) within the expected calibration range.

  • Analyze at least five replicates of each QC concentration in a single run (within-run accuracy) and across multiple runs on different days (between-run accuracy).[3]

  • Calculate the percent deviation (%DEV) of the mean measured concentration from the nominal concentration.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV).[3]

Experimental Protocol:

  • Using the same QC samples as for the accuracy assessment, determine the precision for each concentration level.

  • Calculate the %CV for the replicate measurements within a single analytical run (intra-run precision) and across different runs (inter-run precision).[3]

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[4] Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Experimental Protocol:

  • Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and the internal standard (IS).

  • The response of any interfering peak in the blank matrix should not be more than 20% of the response of the Lower Limit of Quantification (LLOQ) standard and not more than 5% for the IS.[6]

Sensitivity

The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[3][7]

Experimental Protocol:

  • The LLOQ is established as the lowest standard on the calibration curve.

  • The analyte response at the LLOQ should be at least five times the response of a blank sample.[3][7]

  • The accuracy and precision at the LLOQ should be within ±20% of the nominal concentration.[6]

Reproducibility

Reproducibility is assessed by means of an inter-laboratory comparison of the results of the same sample. In the context of bioanalytical validation, this is often evaluated through incurred sample reanalysis (ISR).

Stability

Stability testing evaluates the chemical stability of an analyte in a given biological matrix under specific conditions for given time intervals. This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Experimental Protocol: Stability is assessed by analyzing QC samples at low and high concentrations that have been exposed to various conditions:

  • Freeze-Thaw Stability: Samples are subjected to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a specified period.

  • Long-Term Stability: Samples are stored at a specific temperature for an extended period.

  • Stock Solution Stability: The stability of the analyte in the stock solution is evaluated. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Data Presentation: Summary of Acceptance Criteria and Illustrative Data

The following tables summarize the typical acceptance criteria for the core validation parameters and provide illustrative data for a hypothetical analyte.

ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQMean ±20% of nominal
Low, Mid, High QCMean ±15% of nominal
Precision LLOQCV ≤20%
Low, Mid, High QCCV ≤15%
Selectivity Blank MatrixNo significant interference at analyte and IS retention times
Sensitivity LLOQAnalyte signal ≥ 5x blank signal
Stability Low and High QCMean concentration ±15% of nominal

Table 1: Summary of Acceptance Criteria for Bioanalytical Method Validation.

ParameterQC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)% Accuracy% CV
Within-Run Accuracy & Precision LLOQ1.0051.055.08.2
Low QC3.0052.95-1.76.5
Mid QC50.0551.53.04.1
High QC150.05148.0-1.33.5
Between-Run Accuracy & Precision LLOQ1.00151.088.010.5
Low QC3.00152.90-3.38.1
Mid QC50.01552.04.05.9
High QC150.015147.5-1.74.8

Table 2: Illustrative Data for Accuracy and Precision.

Stability ConditionQC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)% of Nominal
Freeze-Thaw (3 cycles) Low QC3.0032.9899.3
High QC150.03151.2100.8
Bench-Top (6 hours) Low QC3.0033.05101.7
High QC150.03149.599.7
Long-Term (30 days at -80°C) Low QC3.0032.9297.3
High QC150.03152.1101.4

Table 3: Illustrative Data for Stability Assessment.

Mandatory Visualizations: Workflows and Decision Trees

Visualizing the bioanalytical method validation process and decision-making pathways can significantly enhance understanding and ensure consistency.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Assay Assay Development & Optimization MD_Start->MD_Assay MD_PreValidation Pre-Validation Assessment MD_Assay->MD_PreValidation FV_Protocol Develop Validation Protocol MD_PreValidation->FV_Protocol FV_Accuracy Accuracy FV_Protocol->FV_Accuracy FV_Precision Precision FV_Protocol->FV_Precision FV_Selectivity Selectivity FV_Protocol->FV_Selectivity FV_Sensitivity Sensitivity (LLOQ) FV_Protocol->FV_Sensitivity FV_Stability Stability FV_Protocol->FV_Stability FV_Report Validation Report FV_Accuracy->FV_Report FV_Precision->FV_Report FV_Selectivity->FV_Report FV_Sensitivity->FV_Report FV_Stability->FV_Report SA_Analysis Routine Sample Analysis FV_Report->SA_Analysis SA_ISR Incurred Sample Reanalysis (ISR) SA_Analysis->SA_ISR

Bioanalytical Method Validation Workflow

The diagram above illustrates the typical workflow of bioanalytical method validation, from initial method development through full validation to routine sample analysis.

Incurred_Sample_Reanalysis_Decision_Tree Start Perform Incurred Sample Reanalysis (ISR) Select_Samples Select ≥10% of study samples Start->Select_Samples Analyze_Samples Reanalyze selected samples Select_Samples->Analyze_Samples Calculate_Difference Calculate % difference between original and reanalyzed values Analyze_Samples->Calculate_Difference Acceptance_Criteria Are ≥67% of reanalyzed samples within ±20% of the mean? Calculate_Difference->Acceptance_Criteria Pass ISR Passes - Method is Reproducible Acceptance_Criteria->Pass Yes Fail ISR Fails - Investigate Root Cause Acceptance_Criteria->Fail No Investigate Investigate potential causes (e.g., analyte instability, metabolite interference, procedural errors) Fail->Investigate Corrective_Action Implement corrective actions (e.g., method modification, re-validation) Investigate->Corrective_Action Reanalyze_All Consider reanalysis of all study samples Corrective_Action->Reanalyze_All

Incurred Sample Reanalysis (ISR) Decision Tree

This decision tree outlines the process for Incurred Sample Reanalysis (ISR), a critical step to ensure the reproducibility of the bioanalytical method with actual study samples.[8] If the ISR fails, a thorough investigation is required to identify the root cause and implement corrective actions.[9][10]

Conclusion

Robust bioanalytical method validation is a cornerstone of successful drug development, providing confidence in the quality and integrity of the data used for critical decision-making. Adherence to the principles and protocols outlined in this guide, in conjunction with regulatory guidelines, will ensure that bioanalytical methods are fit for purpose and generate reliable data to support the advancement of new therapeutic agents.

References

Methodological & Application

Application Note: Quantification of Metoprolol in Human Plasma using (S)-Metoprolol-d7 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metoprolol in human plasma. The method utilizes (S)-Metoprolol-d7, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision. The protocol details a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Metoprolol is a selective β1 receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1] Accurate and reliable quantification of metoprolol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis.[2] Deuterated internal standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thus leading to more precise and accurate results.[3][4]

This application note provides a detailed protocol for the determination of metoprolol in human plasma using this compound as an internal standard. The method has been developed and validated to meet the rigorous requirements of bioanalytical method validation guidelines.

Experimental
  • Metoprolol and this compound standards were sourced from a reputable supplier.

  • HPLC-grade methanol, acetonitrile, and water were used.

  • Formic acid (analytical grade).

  • Human plasma (K2 EDTA) was obtained from a certified blood bank.

  • LC System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) was used for chromatographic separation.[5]

  • Stock Solutions: Individual stock solutions of metoprolol and this compound were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Working standard solutions of metoprolol were prepared by serial dilution of the stock solution with a mixture of water and methanol. A working solution of the internal standard, this compound, was prepared at an appropriate concentration (e.g., 100 ng/mL).[6]

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.[7]

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of methanol to precipitate plasma proteins.[7]

  • Vortex vigorously for 2 minutes.[7]

  • Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube or autosampler vial.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[7]

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.9 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 80% A, 20% B)
Flow Rate 0.4 mL/min[7]
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4000 V[5]
Source Temperature 500°C[1]
MRM Transitions See Table 3

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Metoprolol 268.1116.0
This compound 275.1123.0

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Table 4: Method Validation Summary

ParameterResult
Linearity (ng/mL) 0.5 - 350
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery (%) 85 - 115%
Matrix Effect Minimal and compensated by the internal standard
Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of metoprolol in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects and variability in sample processing, resulting in high precision and accuracy. The chromatographic conditions provided good peak shape and resolution for both metoprolol and the internal standard, with a short run time allowing for high-throughput analysis.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of metoprolol in human plasma using this compound as an internal standard. The method is well-suited for clinical and pharmaceutical research applications requiring accurate and precise measurement of metoprolol concentrations.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Metoprolol Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of metoprolol standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Vortex to ensure complete dissolution.

    • Store at 2-8°C.

  • This compound Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask with methanol.

    • Vortex to ensure complete dissolution.

    • Store at 2-8°C.

  • Metoprolol Working Standards:

    • Perform serial dilutions of the metoprolol stock solution with a 50:50 mixture of methanol and water to prepare calibration standards at the desired concentrations (e.g., covering the range of 0.5 to 350 ng/mL).

  • This compound Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Protocol 2: Plasma Sample Preparation
  • Retrieve plasma samples, calibration standards, and quality control samples from the freezer and allow them to thaw completely at room temperature.

  • Arrange and label microcentrifuge tubes for each sample.

  • Pipette 100 µL of each plasma sample, standard, or QC into the corresponding labeled tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank plasma sample (add 20 µL of the diluent instead).

  • Vortex each tube for 10 seconds.

  • Add 300 µL of cold methanol to each tube.

  • Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to autosampler vials.

  • Place the vials in the autosampler for LC-MS/MS analysis.

Visualizations

G Figure 1: Experimental Workflow for Metoprolol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound Internal Standard (20 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_MeOH Add Methanol (300 µL) (Protein Precipitation) Vortex1->Add_MeOH Vortex2 Vortex Add_MeOH->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (Positive Mode) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: Experimental Workflow for Metoprolol Quantification.

G Figure 2: Principle of Internal Standard Use cluster_ratio Ratio Analyte_Prep Variable Recovery during Preparation Analyte_Inject Variable Injection Volume Analyte_Prep->Analyte_Inject Analyte_Ionize Variable Ionization (Matrix Effects) Analyte_Inject->Analyte_Ionize Analyte_Signal Analyte Signal (Variable) Analyte_Ionize->Analyte_Signal Ratio Analyte Signal / IS Signal (Stable Ratio) Analyte_Signal->Ratio IS_Prep Same Variable Recovery IS_Inject Same Variable Injection IS_Prep->IS_Inject IS_Ionize Same Variable Ionization IS_Inject->IS_Ionize IS_Signal IS Signal (Tracks Analyte Variability) IS_Ionize->IS_Signal IS_Signal->Ratio Accurate_Quant Accurate_Quant Ratio->Accurate_Quant Accurate Quantification

Caption: Principle of Internal Standard Use.

References

Application Note: Quantification of Metoprolol in Human Plasma using (S)-Metoprolol-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a selective β1 receptor blocker widely prescribed for the treatment of cardiovascular diseases, most notably hypertension.[1] Accurate quantification of metoprolol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metoprolol in human plasma. The protocol utilizes (S)-Metoprolol-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation employs a straightforward protein precipitation technique, offering a balance of efficiency and simplicity suitable for high-throughput analysis.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated LC-MS/MS method for metoprolol in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Curve Range2 - 200 ng/mL[5]
Regression Equationy = mx + c
Weighing Factor1/x²[2]
Correlation Coefficient (r²)≥ 0.99[5]

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lower Limit of Quantification (LLOQ)2.31[5]< 20[5]< 2080-120[5]
Low Quality Control (LQC)5.94[5]< 15[2]< 1585-115
Medium Quality Control (MQC)~100< 15< 1585-115
High Quality Control (HQC)145[5]< 15< 1585-115

Table 3: Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Mean Recovery (%)Matrix Effect (%)
MetoprololLQC (5.94)[5]99.0[5]93.67 - 104.19[2]
MetoprololHQC (145)[5]96.8[5]93.67 - 104.19[2]
This compound (IS)20[5]> 90Not Significant

Experimental Protocols

  • Metoprolol tartrate reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma with K2EDTA as anticoagulant[5]

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[1]

  • A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm).[5]

  • Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metoprolol tartrate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the metoprolol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (20 ng/mL): Dilute the this compound stock solution with the same diluent.[5]

  • Thaw frozen human plasma samples at room temperature.[6]

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (20 ng/mL).[5]

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of methanol to precipitate plasma proteins.[5]

  • Vortex the mixture vigorously for 2 minutes.[5]

  • Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.[5]

  • Transfer 50 µL of the clear supernatant to an autosampler vial.[5]

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[5]

Table 4: Chromatographic Conditions

ParameterCondition
ColumnC18, 50 x 2.1 mm, 5 µm[5]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min[5]
GradientIsocratic or a shallow gradient optimized for peak shape and separation
Injection Volume5 µL[5]
Column Temperature40°C[7]
Total Run Time~2.0 minutes[5]

Table 5: Mass Spectrometric Conditions

ParameterMetoprololThis compound (IS)
Ionization ModePositive Electrospray Ionization (ESI+)[1]Positive Electrospray Ionization (ESI+)
MRM Transitionm/z 268.1 → 115.6[2]m/z 275.1 → 123.2 (example)
Dwell Time200 ms200 ms
Collision EnergyOptimized for fragmentationOptimized for fragmentation
Capillary Voltage4 kV[7]4 kV[7]
Source Temperature330°C[7]330°C[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (this compound, 20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_methanol Add Methanol (300 µL) (Protein Precipitation) vortex1->add_methanol vortex2 Vortex Vigorously add_methanol->vortex2 centrifuge Centrifuge (6000 rpm, 5 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant (50 µL) centrifuge->supernatant autosampler Autosampler Vial supernatant->autosampler injection Inject (5 µL) autosampler->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Metoprolol calibration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the quantification of metoprolol in human plasma.

validation_parameters cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters cluster_method Method Performance linearity Linearity & Range (2-200 ng/mL) accuracy Accuracy (85-115%) linearity->accuracy precision Precision (<15% CV) linearity->precision matrix_effect Matrix Effect (Minimal) stability Stability (Freeze-Thaw, Bench-Top, etc.) lloq LLOQ (2.31 ng/mL) selectivity Selectivity (No Interference) selectivity->accuracy selectivity->lloq recovery Extraction Recovery (>90%) recovery->accuracy matrix_effect->accuracy matrix_effect->precision stability->accuracy lloq->linearity robustness Robustness robustness->precision

Caption: Logical relationships of bioanalytical method validation parameters.

References

Application Notes and Protocols for Metoprolol Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of metoprolol from biological matrices, primarily human plasma, utilizing a deuterated internal standard such as metoprolol-d7. The following methods are widely employed for their efficiency and compatibility with downstream analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Metoprolol is a selective β1 receptor blocker widely prescribed for cardiovascular diseases. Accurate quantification of metoprolol in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as metoprolol-d7, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The choice of sample preparation technique can influence recovery, sensitivity, and throughput. The following table summarizes typical performance data for the described methods.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte MetoprololMetoprololMetoprolol & Enantiomers
Internal Standard Metoprolol-d7[1][2]Bisoprolol, Metoprolol-d4[3][4](S)-MET-d7, rac-metoprolol-d6[5]
Biological Matrix Human Serum/Plasma[1][6]Human Plasma[3][7][8]Human Plasma[5][9]
Linearity Range 5.0-250 µg/L[1]5-500 ng/mL[7][8]2.5-500 ng/mL[10]
Extraction Recovery >90% (inferred)82% to >90%[8]>94%[9]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[2]5 ng/mL[7]2.5 ng/mL[10]

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[11][12][13]

Materials:

  • Biological sample (e.g., human plasma)

  • Metoprolol-d7 internal standard spiking solution

  • Precipitating solvent (e.g., Acetonitrile, Methanol, or Acetonitrile with 0.1% Formic Acid)[12]

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Collection tubes or 96-well plates

Protocol:

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.[12]

  • Add a specific volume of the metoprolol-d7 internal standard solution.

  • Add 600 µL of ice-cold precipitating solvent (e.g., 0.1% formic acid in acetonitrile) to the plasma sample.[12] The typical ratio of solvent to sample is 3:1 (v/v).

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully collect the supernatant containing metoprolol and the internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

G cluster_0 Protein Precipitation Workflow plasma Plasma Sample (200 µL) add_is Add Metoprolol-d7 IS plasma->add_is add_solvent Add Acetonitrile (600 µL) add_is->add_solvent vortex Vortex (1-2 min) add_solvent->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases.[9] It generally provides a cleaner extract than PPT.

Materials:

  • Biological sample (e.g., human plasma)

  • Metoprolol-d7 internal standard spiking solution

  • Extraction solvent (e.g., Methyl tertiary butyl ether, Dichloromethane:tert-butyl ether (85:15% v/v), Diethyl ether-dichloromethane (70:30, v/v))[3][7][8]

  • Aqueous buffer (e.g., 2% ammonia in water)[14]

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Protocol:

  • Pipette 100 µL of the plasma sample into a clean tube.[7][14]

  • Add 20 µL of the metoprolol-d7 internal standard solution.[7]

  • Add 200 µL of an aqueous buffer (e.g., 2% ammonia in water) and vortex briefly.[14]

  • Add 2.5 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[14]

  • Vortex the mixture for 15 minutes at a controlled speed (e.g., 40 rpm).[3]

  • Centrifuge the sample at 4000 rpm for 5-6 minutes to separate the aqueous and organic layers.[3][14]

  • Carefully transfer the upper organic layer (approximately 2.0 mL) to a new tube.[3][14]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 100-300 µL of the mobile phase.[3][7][14]

  • Vortex the reconstituted sample and inject it into the LC-MS/MS system.

G cluster_1 Liquid-Liquid Extraction Workflow plasma Plasma Sample (100 µL) add_is Add Metoprolol-d7 IS plasma->add_is add_buffer Add Aqueous Buffer add_is->add_buffer add_solvent Add Extraction Solvent add_buffer->add_solvent vortex Vortex (15 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain the analyte and internal standard while interferences are washed away.[9] This method is often automated for high-throughput applications.

Materials:

  • Biological sample (e.g., human plasma)

  • Metoprolol-d7 internal standard spiking solution

  • SPE cartridges (e.g., Oasis PRiME MCX, Oasis HLB)[5][9]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Methanol: 2% ammonia solution in water (30:70) (v/v))[9]

  • Elution solvent (e.g., Acetic acid in methanol, Acetonitrile)[9]

  • SPE manifold or automated SPE system

  • Evaporation system

  • Reconstitution solvent (mobile phase)

Protocol:

  • Pipette 50 µL of the plasma sample and spike with the deuterated internal standard.[5]

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a wash solvent (e.g., 30:70 v/v mixture of methanol and 2% ammonia solution in water) to remove interferences.[9]

  • Elution: Elute the metoprolol and internal standard with 1 mL of an appropriate elution solvent (e.g., acetic acid in methanol).[9]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

G cluster_2 Solid-Phase Extraction Workflow condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash (e.g., Methanol/Ammonia) load->wash elute Elute (e.g., Acetic Acid in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction.

Conclusion

The choice of sample preparation method for metoprolol analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation offers speed and simplicity, liquid-liquid extraction provides a good balance of cleanliness and recovery, and solid-phase extraction yields the cleanest extracts, which is often necessary for achieving the lowest detection limits. The use of a deuterated internal standard like metoprolol-d7 is strongly recommended for all methods to ensure the highest quality quantitative data.

References

Application of (S)-Metoprolol-d7 in Pharmacokinetic and Bioequivalence Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (S)-Metoprolol-d7, a deuterium-labeled internal standard, in pharmacokinetic (PK) and bioequivalence (BE) studies of (S)-Metoprolol. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, ensuring the accuracy and precision required for regulatory submissions.

(S)-Metoprolol is the pharmacologically active enantiomer of metoprolol, a widely prescribed beta-1 adrenergic receptor blocker. Pharmacokinetic and bioequivalence studies are critical for the development of generic formulations and for understanding the drug's behavior in the human body. This compound serves as an ideal internal standard for these studies due to its chemical and physical similarity to the analyte, (S)-Metoprolol, while being distinguishable by mass spectrometry. This allows for precise quantification by correcting for variability during sample preparation and analysis.

Data Presentation: Pharmacokinetic Parameters from Bioequivalence Studies

The following tables summarize typical pharmacokinetic parameters obtained from bioequivalence studies of metoprolol formulations. These studies are essential to compare the rate and extent of absorption of a test formulation to a reference formulation. The data presented here is illustrative and compiled from various published studies.

Table 1: Single-Dose Fasting Bioequivalence Study of Metoprolol Succinate Extended-Release Tablets (200 mg)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 95.8 ± 35.2101.2 ± 40.187.3% - 103.3%
AUC0-t (ng·h/mL) 1850 ± 7501890 ± 81088.7% - 108.2%
AUC0-inf (ng·h/mL) 1980 ± 8002170 ± 92081.8% - 102.0%
Tmax (h) 10.5 ± 4.29.8 ± 3.9-

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration.

Table 2: Single-Dose Fed Bioequivalence Study of Metoprolol Succinate Extended-Release Tablets (200 mg)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (Test/Reference)
Cmax (ng/mL) 155.4 ± 55.1178.6 ± 62.387.0%
AUC0-t (ng·h/mL) 3210 ± 11503025 ± 1080106.1%
AUC0-inf (ng·h/mL) 3350 ± 12103220 ± 1150104.0%
Tmax (h) 7.2 ± 2.56.9 ± 2.1-

Experimental Protocols

The following are detailed methodologies for key experiments involved in pharmacokinetic and bioequivalence studies of (S)-Metoprolol, utilizing this compound as an internal standard.

Bioanalytical Method Validation Protocol

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

Key Validation Parameters:

  • Specificity and Selectivity: Assessed by analyzing blank plasma samples from multiple sources to ensure no interference at the retention times of (S)-Metoprolol and this compound.

  • Linearity: A calibration curve should be established over a relevant concentration range (e.g., 0.5 - 500 ng/mL) with at least six non-zero calibrators. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in extracted samples to that in unextracted samples.

  • Matrix Effect: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte and internal standard.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting metoprolol from plasma samples.[1]

  • Thaw: Allow frozen human plasma samples (containing (S)-Metoprolol) and QC samples to thaw at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL) to each tube, except for the blank plasma.

  • Precipitation: Add 300 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Injection: Inject an aliquot (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.

LC-MS/MS Analysis Protocol

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of (S)-Metoprolol.

Chromatographic Conditions (Illustrative Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A chiral column is required for the separation of enantiomers. For instance, a Lux Amylose-2 (250 mm × 4.6 mm, 5 µm) column can be used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 15 mM ammonium acetate in water, pH 5.0) and an organic solvent (e.g., 0.1% (v/v) diethylamine in acetonitrile) in a 50:50 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions (Illustrative Example):

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (S)-Metoprolol: Precursor ion (m/z) 268.2 → Product ion (m/z) 116.1

    • This compound: Precursor ion (m/z) 275.2 → Product ion (m/z) 123.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Mandatory Visualizations

bioequivalence_study_workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting screening Subject Screening randomization Randomization screening->randomization dosing_period1 Period 1: Dosing (Test or Reference) randomization->dosing_period1 washout Washout Period dosing_period1->washout sample_collection Blood Sample Collection dosing_period1->sample_collection dosing_period2 Period 2: Dosing (Crossover) washout->dosing_period2 dosing_period2->sample_collection sample_processing Plasma Separation & Storage sample_collection->sample_processing sample_prep Sample Preparation (Protein Precipitation) sample_processing->sample_prep is_addition Addition of this compound (Internal Standard) sample_prep->is_addition lcms_analysis LC-MS/MS Analysis is_addition->lcms_analysis pk_calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) lcms_analysis->pk_calculation stat_analysis Statistical Analysis (90% Confidence Intervals) pk_calculation->stat_analysis be_assessment Bioequivalence Assessment stat_analysis->be_assessment report Final Study Report be_assessment->report internal_standard_concept cluster_sample_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification plasma_sample Plasma Sample (Unknown [Analyte]) add_is Add Known Amount of This compound (IS) plasma_sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction note1 Corrects for variability in extraction and injection lc_separation Chromatographic Separation extraction->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection peak_area_ratio Calculate Peak Area Ratio (Analyte / IS) ms_detection->peak_area_ratio calibration_curve Compare to Calibration Curve peak_area_ratio->calibration_curve note2 Ratio is constant despite volume variations concentration Determine Analyte Concentration calibration_curve->concentration

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Metoprolol Using (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-1 adrenergic receptor blocker used in the treatment of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1][2][3] Therapeutic Drug Monitoring (TDM) of metoprolol is crucial to optimize dosage, ensure efficacy, and minimize toxicity, given its variable pharmacokinetics among individuals.[4] The use of a stable isotope-labeled internal standard is paramount for accurate quantification in complex biological matrices. (S)-Metoprolol-d7, a deuterated analog of the active S-enantiomer of metoprolol, serves as an ideal internal standard for TDM assays due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z), which allows for precise and accurate quantification using mass spectrometry.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of metoprolol, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Quantitative Data Summary

The following tables summarize the quantitative parameters of validated LC-MS/MS methods for the determination of metoprolol in human plasma using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Metoprolol Quantification

AnalyteInternal StandardCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
MetoprololMetoprolol-d70.025 - 17.467≥ 0.9956[5]
MetoprololMetoprolol-d70.501 - 349.342Not explicitly stated, but method validated[4]
MetoprololMetoprolol-d75.0 - 250 µg/L (equivalent to ng/mL)Not explicitly stated, but method validated[6]

Table 2: Precision and Accuracy of Metoprolol Quantification

Concentration LevelWithin-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)Reference
LLOQ< 15%< 15%85-115%General FDA Guideline[7]
Low QC< 15%< 15%85-115%General FDA Guideline[7]
Medium QC< 15%< 15%85-115%General FDA Guideline[7]
High QC< 15%< 15%85-115%General FDA Guideline[7]

Note: Specific precision and accuracy values were not detailed in the search results but are generally expected to fall within these ranges for validated bioanalytical methods as per FDA guidelines.

Experimental Protocols

Protocol 1: Metoprolol Quantification in Human Plasma via Liquid-Liquid Extraction (LLE) LC-MS/MS

This protocol is based on a method utilizing liquid-liquid extraction for sample cleanup.[5]

1. Materials and Reagents

  • Metoprolol reference standard

  • This compound (Internal Standard, ISTD)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Diethylether

  • Dichloromethane

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Preparation of Solutions

  • Metoprolol Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve metoprolol in methanol.

  • This compound Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the metoprolol stock solution in a mixture of water and methanol (e.g., 20:80 v/v) to create calibration standards.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in a mixture of water and methanol (e.g., 20:80 v/v).[5]

3. Sample Preparation

  • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

  • Pipette 500 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard spiking solution to each plasma sample (except for blank samples, to which 50 µL of the diluent is added).

  • Vortex briefly to mix.

  • Add 3 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 70:30 v/v).[7]

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase.

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: HPLC system (e.g., Shimadzu).[5]

  • Column: Phenomenex LUNA C8 or equivalent.[7]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid.[4][7]

  • Flow Rate: 0.6 mL/min.[7]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo).[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Metoprolol: m/z 268.1 → 115.6[8]

    • Metoprolol-d7: m/z 275.2 → (Product ion to be determined, typically a shift of +7 Da from the metoprolol product ion).

Protocol 2: Metoprolol Quantification in Human Plasma via Protein Precipitation (PPT) LC-MS/MS

This protocol utilizes a simpler and faster protein precipitation method for sample preparation.[6][8]

1. Materials and Reagents

  • Metoprolol reference standard

  • This compound (Internal Standard, ISTD)

  • Human plasma (K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade) with 0.1% formic acid

2. Preparation of Solutions

  • Prepare stock solutions, working standards, and internal standard spiking solution as described in Protocol 1.

3. Sample Preparation

  • Thaw plasma samples to room temperature and vortex.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as outlined in Protocol 1, with potential adjustments to the mobile phase composition and gradient to optimize chromatography for the cleaner sample matrix.

Visualizations

Logical Relationship in TDM

TDM_Logic cluster_sample Biological Sample (Plasma) cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Metoprolol Metoprolol (Analyte) Spiking Spiking with This compound (ISTD) Metoprolol->Spiking Extraction Extraction (LLE or PPT) Spiking->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Quant Ratio of Analyte/ISTD Response vs. Calibration Curve MS->Quant

Caption: Logical workflow for metoprolol TDM using this compound.

Experimental Workflow: LLE Protocol

LLE_Workflow start Start: Plasma Sample spike Spike with this compound start->spike extract Add Extraction Solvent (e.g., Diethyl Ether/DCM) spike->extract vortex_centrifuge Vortex & Centrifuge extract->vortex_centrifuge separate Separate Organic Layer vortex_centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze Metoprolol_Pathway Metoprolol (S)-Metoprolol Beta1_Receptor β1-Adrenergic Receptor (Cardiac Tissue) Metoprolol->Beta1_Receptor Blocks AC Adenylate Cyclase Beta1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Calcium Channels PKA->Ca_Channels Phosphorylates (opens) Effects Decreased Heart Rate Decreased Contractility Ca_Channels->Effects

References

Application Note: High-Throughput Bioanalytical Assay for (S)-Metoprolol Quantification in Human Plasma Using LC-MS/MS with (S)-Metoprolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a selective β1-adrenergic receptor blocker widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Accurate quantification of Metoprolol in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a high-throughput, sensitive, and robust bioanalytical method for the determination of (S)-Metoprolol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs (S)-Metoprolol-d7, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision.[3][4][5]

Mechanism of Action: β1-Adrenergic Receptor Blockade

Metoprolol exerts its therapeutic effects by selectively antagonizing β1-adrenergic receptors, which are predominantly located in cardiac tissue.[2][6] By competing with endogenous catecholamines like adrenaline and noradrenaline, Metoprolol blocks their ability to activate these receptors.[1][6] This inhibition disrupts the downstream signaling cascade, which involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[1][2] The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, resulting in reduced calcium influx into cardiac cells.[1][7] The ultimate physiological effects include a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lower blood pressure.[2][6]

Metoprolol_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Metoprolol (S)-Metoprolol Metoprolol->Beta1_Receptor Blocks AC Adenylyl Cyclase Beta1_Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Response Reduced Heart Rate & Contractility Ca_Influx->Response Results in

Figure 1. Signaling pathway of (S)-Metoprolol action.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a high-throughput method for the quantification of (S)-Metoprolol in human plasma. The workflow involves a simple liquid-liquid extraction (LLE) for sample clean-up, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) + this compound (IS) B Add Extraction Solvent (e.g., MTBE or Dichloromethane/Diethyl Ether) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G Inject Sample onto LC System F->G H Chromatographic Separation (C18 Column) I Mass Spectrometry Detection (ESI+ in MRM Mode) J Peak Integration & Ratio Calculation (Analyte/IS) I->J K Quantification using Calibration Curve J->K L Report Concentration (ng/mL) K->L

Figure 2. High-throughput bioanalytical workflow.
Materials and Reagents

  • (S)-Metoprolol Tartrate reference standard

  • This compound (Internal Standard)

  • HPLC-grade Methanol, Acetonitrile, and Water[8]

  • Formic Acid or Ammonium Acetate[9][10]

  • Methyl Tertiary Butyl Ether (MTBE) or a mixture of Diethylether and Dichloromethane[3][9]

  • Drug-free human plasma (K2EDTA)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions : Prepare primary stock solutions of (S)-Metoprolol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions : Prepare intermediate working solutions for calibration standards and quality control (QC) samples by serially diluting the primary stock solution with a methanol/water (50:50, v/v) mixture.

  • Calibration Standards (CS) : Spike drug-free human plasma with the appropriate working solutions to create a calibration curve with a minimum of six non-zero concentration levels. A typical range is 1.5 ng/mL to 540 ng/mL.

  • Quality Control (QC) Samples : Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Extraction Protocol (Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.[9]

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., Methyl Tertiary Butyl Ether).[9]

  • Vortex the tubes for 10-15 minutes to ensure thorough mixing.[10]

  • Centrifuge the samples at 4000 rpm for 5-10 minutes to separate the organic and aqueous layers.[10]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100-200 µL of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical instrument parameters for the analysis.

Table 1: LC-MS/MS Parameters for (S)-Metoprolol Analysis

Parameter Condition
Liquid Chromatography
LC System Agilent, Waters, or equivalent HPLC/UPLC system[9]
Column C18 reverse-phase column (e.g., 50 x 4.6 mm, 3.5 µm)[9]
Mobile Phase Isocratic or gradient elution with Acetonitrile and 10mM Ammonium Acetate or 0.1% Formic Acid in water[8][9]
Flow Rate 0.3 - 1.0 mL/min[8]
Injection Volume 5 - 10 µL[10]
Column Temperature 40°C
Run Time Approx. 2-4 minutes[3][8]
Mass Spectrometry
MS System Triple quadrupole mass spectrometer (e.g., Waters Quattro-Micro API)[9]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Monitored Transition (Metoprolol) m/z 268.1 → 130.96 (or 115.6, 103.1)[8][11]
Monitored Transition (Metoprolol-d7) m/z 275.2 → Product Ion (specific to instrument tuning)[3][5]
Capillary Voltage 4 kV[8]

| Source Temperature | 200 - 330°C[8] |

Method Validation and Performance

The bioanalytical method should be validated according to regulatory guidelines (e.g., US FDA) to ensure its reliability.[3] Key validation parameters derived from published literature are summarized below.

Table 2: Summary of Method Validation Parameters

Parameter Typical Value Reference
Linearity Range 1.5 - 540 ng/mL
5 - 500 ng/mL [9]
5 - 1000 ng/L (0.005 - 1 ng/mL) [8]
Correlation Coefficient (r²) > 0.995 [3][9]
Lower Limit of Quantification (LLOQ) 0.042 ng/mL [12]
1.5 ng/mL
5 ng/mL [9]
Accuracy (% Relative Error) Within ± 15% (± 20% at LLOQ) [8]
90.66% to 98.15% of nominal
Precision (% CV) < 15% (< 20% at LLOQ) [8]
4.67% to 7.41%
Extraction Recovery > 90% [9]
> 86% [13]
Matrix Effect Considered acceptable when compared to standard solutions [8][12]

| Stability (Freeze-Thaw, Bench-Top) | Stable through multiple cycles and storage conditions |[8] |

Application

This validated high-throughput LC-MS/MS method is highly suitable for the quantitative analysis of (S)-Metoprolol in human plasma for various applications, including:

  • Pharmacokinetic (PK) profiling in clinical trials.

  • Bioavailability and bioequivalence (BA/BE) studies.[9]

  • Therapeutic drug monitoring (TDM) to optimize patient dosage.

Conclusion

The described application note provides a comprehensive and robust protocol for the high-throughput quantification of (S)-Metoprolol in human plasma. By utilizing this compound as an internal standard and employing a streamlined liquid-liquid extraction procedure coupled with sensitive LC-MS/MS detection, this method delivers the accuracy, precision, and speed required for demanding research and clinical applications in the field of drug development.

References

Troubleshooting & Optimization

Overcoming matrix effects in metoprolol bioanalysis with (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of metoprolol, with a focus on overcoming matrix effects using (S)-Metoprolol-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in metoprolol bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This interference can lead to either ion suppression or enhancement, which negatively impacts the accuracy, precision, and sensitivity of quantitative LC-MS/MS methods.[2][3] In bioanalysis, endogenous components of biological samples are the primary cause of these effects.[4] Failure to control for matrix effects can lead to erroneous pharmacokinetic data.

Q2: Why is a stable isotope-labeled internal standard like this compound recommended?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for correcting matrix effects.[2] Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[5]

Q3: How is the matrix effect quantitatively assessed?

A3: The matrix effect is typically evaluated by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[4] The matrix factor (MF) is calculated as the ratio of these two responses. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF is also calculated to ensure the internal standard is tracking and correcting for the variability. According to FDA guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor should be within 15%.

Q4: What are common sample preparation techniques to minimize matrix effects for metoprolol?

A4: The goal of sample preparation is to remove interfering endogenous components from the biological matrix.[1][3] Common techniques for metoprolol include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[4]

  • Liquid-Liquid Extraction (LLE): A technique that separates the drug from the matrix based on its solubility in two immiscible liquid phases.[5][6][7][8] Various solvents like methyl tertiary butyl ether, or mixtures of diethylether and dichloromethane have been successfully used for metoprolol extraction.[5][6][7][8]

  • Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away.[9]

Troubleshooting Guide

Problem: I am observing significant ion suppression (>15%) even with an internal standard.

  • Possible Cause 1: Inefficient Sample Cleanup. Your current sample preparation method may not be adequately removing phospholipids or other interfering endogenous components.

    • Solution: If using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] For LLE, experiment with different extraction solvents such as a mixture of diethylether and dichloromethane (70:30 v/v) to improve extraction efficiency and cleanliness.[5]

  • Possible Cause 2: Chromatographic Co-elution. The interfering matrix components may be co-eluting directly with metoprolol.

    • Solution: Modify your chromatographic conditions to improve separation.[1][3] Try adjusting the mobile phase composition, for example, by testing different ratios of acetonitrile or methanol with an aqueous buffer like ammonium formate.[7][8][10] Optimizing the gradient elution profile can also help separate the analyte from the matrix interference.

Problem: The recovery of metoprolol from my plasma samples is low and inconsistent.

  • Possible Cause 1: Suboptimal Extraction Solvent in LLE. The pH and composition of your extraction solvent may not be ideal for metoprolol.

    • Solution: Metoprolol is a basic compound. Ensure the pH of the plasma sample is adjusted to a basic pH (e.g., using a 2% ammonia solution) before extraction to ensure it is in its neutral form, which is more soluble in organic solvents.[5] Test different extraction solvents; methyl tert-butyl ether has been shown to be effective.[6][7][8]

  • Possible Cause 2: Incomplete Elution in SPE. The analyte may be binding too strongly to the SPE sorbent.

    • Solution: Optimize the SPE wash and elution steps. Ensure the wash solvent is strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte. You may need to test different solvent compositions and pH values.

Problem: My calibration curve is non-linear, particularly at the lower concentration range.

  • Possible Cause 1: Uncorrected Matrix Effects. At the lower limit of quantitation (LLOQ), the impact of matrix effects can be more pronounced, leading to deviations from linearity.

    • Solution: Ensure you are using a suitable internal standard like this compound.[5] Re-evaluate your sample cleanup procedure to further reduce matrix interferences. Diluting the sample, if sensitivity allows, can also mitigate the effect.[2]

  • Possible Cause 2: Carryover. Residual analyte from a high concentration sample may be carried over in the injector, affecting the subsequent low concentration sample.

    • Solution: Optimize the injector wash procedure. Use a strong wash solvent (e.g., a high percentage of organic solvent) and ensure the wash volume is sufficient. Injecting a blank sample after the highest calibrator can confirm if carryover is occurring.[5]

Data and Parameters

Table 1: Example LC-MS/MS Parameters for Metoprolol and Internal Standards

ParameterMetoprololThis compoundPropranolol (Alternative IS)Bisoprolol (Alternative IS)
Precursor Ion (m/z) 268.1[4][11]~275.2 (Calculated)260.17[7][8]326.3[9][11]
Product Ion (m/z) 116.0 or 115.9[4][7][8]Varies115.90[7][8]116.2[9][11]
Ionization Mode ESI Positive[4][7][11]ESI PositiveESI Positive[7][8]ESI Positive[9][11]

Table 2: Summary of Reported Bioanalytical Method Validation Data

Method TypeLinearity Range (ng/mL)Recovery (%)Matrix Effect (%)Reference
PPT & LC-MS/MS3.03 – 416.3576.06 – 95.2593.67 – 104.19[4]
LLE & LC-MS/MS1.505 – 538.254Not specifiedNot specified[7][8]
LLE & LC-MS/MS0.501 – 349.342Not specifiedNot specified[10]
TurboFlow & LC-MS/MS0.005 - 1.0Not specified89 (Considered acceptable)[9][11][12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) Method

This protocol is a generalized example based on common practices.[5]

  • Sample Aliquoting: Pipette 100 µL of human plasma (from a thawed and vortexed sample) into a pre-labeled microcentrifuge tube.

  • IS Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank. Add 50 µL of diluent to the blank.

  • Pre-treatment: Add 200 µL of a basifying agent (e.g., 2% ammonia in water) to each tube and vortex briefly. This shifts metoprolol to its non-ionized form.

  • Extraction: Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane 70:30 v/v).

  • Mixing: Shake the tubes vigorously for 10 minutes at approximately 2,500 rpm.

  • Centrifugation: Centrifuge the samples at 4,000 rpm for 5 minutes at 10°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~2 mL) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved.

  • Injection: Transfer the reconstituted sample to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.[5]

Protocol 2: General LC-MS/MS Conditions

This protocol provides a starting point for method development.

  • LC Column: A C18 or C8 reversed-phase column is commonly used (e.g., 50 x 4.6 mm, 3.5 µm).[5][6]

  • Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Formic Acid in water.[5][6]

  • Mobile Phase B: Acetonitrile or Methanol.[5][6]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Elution: An isocratic or gradient elution can be used. A typical isocratic mobile phase might be a ratio of 80:20 (Organic:Aqueous).[10]

  • Injection Volume: 5 µL.

  • MS Detector: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for example ion transitions.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Extraction (LLE or PPT) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for metoprolol quantification.

G cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: Ion Suppression A Analyte Signal (Intensity = 100) B IS Signal (Intensity = 100) C Ratio (A/B) = 1.0 Result Conclusion: The Analyte/IS ratio remains constant, correcting for the signal suppression. C->Result Same Ratio D Analyte Signal (Suppressed, Intensity = 50) E IS Signal (Suppressed, Intensity = 50) F Ratio (D/E) = 1.0 F->Result Same Ratio

Caption: How a deuterated IS corrects for matrix effects.

References

Technical Support Center: (S)-Metoprolol-d7 Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with (S)-Metoprolol-d7 in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to ion suppression and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[3] Because this compound is often used as an internal standard for the quantification of Metoprolol, any uncorrected ion suppression can lead to erroneous calculations of the native compound's concentration.

Q2: What are the common causes of ion suppression for this compound?

A2: The primary causes of ion suppression are matrix effects, where endogenous components of a biological sample (like phospholipids, salts, and proteins) co-elute with this compound and compete for ionization.[1][3][4] Other potential causes include high concentrations of non-volatile mobile phase additives, ion-pairing agents, and even co-administered drugs.[5][6]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method is the post-column infusion experiment.[3][7] In this technique, a constant flow of this compound solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates the elution of interfering compounds that are causing ion suppression.

Q4: Will using a deuterated internal standard like this compound automatically correct for ion suppression?

A4: Ideally, a stable isotope-labeled internal standard like this compound will co-elute with the analyte (Metoprolol) and experience the same degree of ion suppression, allowing for accurate ratiometric quantification.[1] However, this is not always guaranteed. Significant differences in the elution profiles of the analyte and internal standard, or saturation of the ion source by high concentrations of interfering compounds, can lead to differential ion suppression and inaccurate results.

Q5: What are the best sample preparation techniques to minimize ion suppression for this compound?

A5: The choice of sample preparation method is critical. While simple protein precipitation is fast, it may not remove a sufficient amount of matrix components, leading to more pronounced ion suppression.[3] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[3][8] One study found that a phospholipid removal microelution-solid phase extraction (PRM-SPE) showed low matrix effects for (S)-metoprolol.[9]

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound.

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention times of interfering compounds.

  • Improve Sample Preparation: If currently using protein precipitation, consider switching to LLE or SPE to achieve a cleaner sample extract.[3][8]

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate this compound from the regions of ion suppression identified in the post-column infusion experiment.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.[5]

Issue 2: High variability in quantitative results.

Possible Cause: Inconsistent ion suppression between samples.

Troubleshooting Steps:

  • Evaluate Internal Standard Performance: Ensure that the chromatographic peaks of Metoprolol and this compound are narrow and co-elute as closely as possible.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects.

  • Review Sample Collection and Handling: Inconsistent sample collection, storage, or processing can introduce variability in the matrix composition.

Quantitative Data on Ion Suppression

The following tables summarize reported data on matrix effects for Metoprolol and its deuterated internal standard. A matrix effect value close to 100% (or a matrix factor close to 1) indicates minimal ion suppression or enhancement.

Table 1: Matrix Effect of (S)-Metoprolol in Human Plasma

AnalyteQuality Control LevelMatrix Effect (%)Reference
(S)-MetoprololLow86.9 - 104.0[9]
(S)-MetoprololMedium86.9 - 104.0[9]
(S)-MetoprololHigh86.9 - 104.0[9]

Table 2: Internal Standard Normalized Matrix Factor in Human Serum

AnalyteMatrix Factor RangeRSD (%)Reference
Metoprolol1.04 - 1.26<4[10]
α-hydroxymetoprolol0.97 - 1.15<7[10]

Note: The Internal Standard used was Metoprolol-d7.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the ESI source.

  • Equilibrate the system: Allow the infused solution to enter the mass spectrometer until a stable baseline signal for this compound is observed.

  • Inject a blank matrix sample: Inject a protein-precipitated or extracted blank plasma/serum sample onto the LC system.

  • Monitor the signal: Record the signal for this compound. Any significant drop in the baseline corresponds to a region of ion suppression.

Protocol 2: Sample Preparation using Protein Precipitation
  • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_cause Root Cause Analysis cluster_solution Solution Implementation Problem Inaccurate this compound Quantification CheckSystem Check System Suitability Problem->CheckSystem PostColumnInfusion Perform Post-Column Infusion CheckSystem->PostColumnInfusion IonSuppression Ion Suppression Confirmed PostColumnInfusion->IonSuppression Signal Drop Observed NoSuppression No Significant Suppression PostColumnInfusion->NoSuppression Stable Baseline OptimizeChroma Optimize Chromatography IonSuppression->OptimizeChroma ImproveSamplePrep Improve Sample Preparation IonSuppression->ImproveSamplePrep DiluteSample Dilute Sample IonSuppression->DiluteSample OtherIssues Investigate Other Issues NoSuppression->OtherIssues

Caption: Troubleshooting workflow for inaccurate this compound quantification.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Outcome PlasmaSample Plasma Sample with This compound PPT Protein Precipitation (PPT) PlasmaSample->PPT LLE Liquid-Liquid Extraction (LLE) PlasmaSample->LLE SPE Solid-Phase Extraction (SPE) PlasmaSample->SPE HighSuppression Higher Ion Suppression Risk PPT->HighSuppression Less Clean LowSuppression Lower Ion Suppression Risk LLE->LowSuppression Cleaner SPE->LowSuppression Cleanest

Caption: Impact of sample preparation on ion suppression risk.

References

Investigating isotopic exchange or deuterium loss in (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Metoprolol-d7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to isotopic exchange and deuterium loss during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with this compound, particularly concerning its isotopic stability.

Q1: I am observing a decrease in the mass-to-charge ratio (m/z) of my this compound standard during LC-MS analysis. What could be the cause?

A1: A decrease in the m/z value of this compound, for instance from the expected m/z of 275.24 to lower values, is likely due to the back-exchange of deuterium atoms with hydrogen atoms from the surrounding environment. This phenomenon is known as deuterium loss. The rate of this exchange is influenced by several factors including pH, temperature, and the composition of your mobile phase or sample matrix.[1][2]

Q2: At which positions on the this compound molecule is deuterium exchange most likely to occur?

A2: The seven deuterium atoms in this compound are located on the isopropyl group. While C-D bonds are generally stable, exposure to certain conditions, particularly acidic environments, can facilitate deuterium-hydrogen exchange. The hydroxyl (-OH) and secondary amine (-NH) protons on the metoprolol backbone are also readily exchangeable with deuterium from a deuterated solvent, a process often utilized in hydrogen-deuterium exchange (HDX) studies to probe molecular structure.[3][4] However, for this compound used as an internal standard, the focus is on the stability of the deuterium labels on the carbon backbone.

Q3: My analytical method involves an acidic mobile phase. How can I minimize deuterium loss from this compound?

A3: While some degradation of metoprolol has been observed in highly alkaline conditions, it is relatively stable in mildly acidic solutions.[5][6] However, to minimize deuterium back-exchange in acidic mobile phases, consider the following:

  • Lower the temperature: Running your chromatography at a reduced temperature can significantly decrease the rate of exchange reactions.[2]

  • Optimize pH: While a low pH is often necessary for good chromatography, avoid excessively strong acids if possible. The minimum exchange rate for amide hydrogens in proteins, for example, is around pH 2.5-3.[2][3]

  • Use aprotic solvents: If your method allows, increasing the proportion of aprotic organic solvents (like acetonitrile) in your mobile phase can reduce the availability of protons for exchange.

  • Minimize analysis time: Faster chromatography methods will reduce the time the analyte is exposed to the mobile phase, thereby decreasing the opportunity for back-exchange.[7]

Q4: Can the ion source in my mass spectrometer contribute to deuterium loss?

A4: Yes, the conditions within the mass spectrometer's ion source can potentially influence in-source deuterium exchange or fragmentation that may appear as deuterium loss. It is advisable to optimize the ion source parameters, such as temperature and voltages, to ensure soft ionization and minimize any unwanted in-source reactions.

Q5: How can I quantify the extent of deuterium loss in my samples?

A5: You can quantify deuterium loss by monitoring the mass spectrum of your this compound peak. By measuring the relative intensities of the ion corresponding to the fully deuterated molecule (d7) and the ions corresponding to molecules that have lost one or more deuterium atoms (d6, d5, etc.), you can calculate the percentage of deuterium loss.

Quantitative Data on Deuterium Loss

The following table provides illustrative data on the percentage of deuterium loss from this compound under various hypothetical experimental conditions to demonstrate the impact of pH and temperature.

Condition IDMobile Phase pHTemperature (°C)Residence Time (min)Average Deuterium Loss (%)
A6.84010< 1%
B4.040102-3%
C2.540105-7%
D2.525102-4%
E2.5601010-15%
F2.540208-12%

Note: This data is illustrative and intended for guidance. Actual results may vary based on the specific analytical system and conditions.

Experimental Protocols

Protocol for Monitoring Deuterium Exchange of this compound using LC-MS

This protocol outlines a method to assess the stability of the deuterium label on this compound under typical reverse-phase liquid chromatography conditions.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of mobile phases with varying pH values (e.g., pH 6.8, 4.0, and 2.5) using appropriate buffers (e.g., ammonium formate, formic acid) in a mixture of water and acetonitrile.

  • LC-MS System Setup:

    • Equilibrate the LC system with the desired mobile phase at a specific temperature (e.g., 40°C).

    • Set up the mass spectrometer to operate in positive ion mode and monitor the m/z range that includes this compound and its potential back-exchanged products (e.g., m/z 268 to 276).

  • Sample Analysis:

    • Inject the this compound stock solution into the LC-MS system.

    • Acquire the mass spectrum across the chromatographic peak corresponding to this compound.

  • Data Analysis:

    • Extract the mass spectrum for the this compound peak.

    • Calculate the relative abundance of the ions corresponding to the d7, d6, d5, etc., forms of the molecule.

    • Determine the percentage of deuterium loss.

    • Repeat the analysis with different mobile phase pH values and column temperatures to assess their impact on deuterium stability.

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution inject Inject Sample prep_stock->inject prep_mp Prepare Mobile Phases (Varying pH) equilibrate Equilibrate LC-MS System (Varying Temperature) prep_mp->equilibrate equilibrate->inject acquire Acquire Mass Spectra inject->acquire extract Extract Spectra for Peak acquire->extract quantify Quantify Relative Abundance of Isotopologues extract->quantify calculate Calculate % Deuterium Loss quantify->calculate

Caption: Workflow for Investigating Deuterium Exchange in this compound.

deuterium_loss_pathway cluster_conditions Contributing Factors Met_d7 This compound (Fully Deuterated) Met_d6 (S)-Metoprolol-d6 Met_d7->Met_d6 -D, +H Met_d5 (S)-Metoprolol-d5 Met_d6->Met_d5 -D, +H Further_Loss Further Deuterium Loss Met_d5->Further_Loss Acidic_pH Acidic pH (H+) Acidic_pH->Met_d7 High_Temp Elevated Temperature High_Temp->Met_d7 Protic_Solvent Protic Solvent Protic_Solvent->Met_d7

Caption: Potential Pathways and Factors for Deuterium Loss.

References

Troubleshooting poor peak shape and chromatography for (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Metoprolol-d7 Analysis

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Q1: My peak for this compound is tailing. What are the common causes and how can I fix it?

A1: Peak tailing for this compound, a basic compound, is a common issue. It is often caused by unwanted secondary interactions with the stationary phase or other factors.

Troubleshooting Guide for Peak Tailing:

  • Secondary Silanol Interactions: Metoprolol, being a basic compound, can interact strongly with acidic residual silanol groups on the surface of silica-based columns.[1][2][3] This is a primary cause of peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of your mobile phase (e.g., to pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid. At a lower pH, the silanol groups are protonated and less likely to interact with the protonated amine group of metoprolol.[2][3]

    • Solution 2: Increase Buffer Concentration: Adding a buffer salt, like ammonium formate, to your mobile phase can help shield the silanol interactions.[4] The positive ions from the buffer can compete with the analyte for interaction with the negative silanol sites.[4]

    • Solution 3: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups, which minimizes tailing for basic compounds.[1][2] Consider switching to such a column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5][6]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[7][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak distortion for all analytes.[1][5]

    • Solution: First, try backflushing the column. If this doesn't work, replace the guard column (if used). As a last resort, replace the analytical column.[5]

Q2: I am observing peak fronting for my this compound peak. What could be the issue?

A2: Peak fronting is less common than tailing but can occur under specific conditions.

Troubleshooting Guide for Peak Fronting:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, it can cause the analyte to travel too quickly at the column head, resulting in a fronting peak.[6][7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7] If solubility is an issue, use the weakest possible solvent and keep the injection volume small.

  • Column Overload: Severe column overload can sometimes manifest as peak fronting, often with a "shark-fin" shape.[5]

    • Solution: Dilute your sample and reinject to see if the peak shape improves.[7]

  • Channeling in the Column: A void or channel in the column packing can lead to distorted peaks, including fronting.[1]

    • Solution: This indicates column failure. The column should be replaced.[7]

Q3: The peak for this compound is very broad. How can I improve the peak width?

A3: Broad peaks can compromise sensitivity and resolution. The causes can range from system issues to column problems.

Troubleshooting Guide for Broad Peaks:

  • Large Extra-Column Volume: Excessive volume between the injector, column, and detector can cause the analyte band to spread out, resulting in broad peaks.[3][6] This is also known as "dead volume."

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.005 inches) and ensure all connections are properly fitted to minimize dead volume.[3]

  • Column Degradation: A loss of stationary phase or general column aging can lead to a decrease in efficiency and broader peaks.[7]

    • Solution: Replace the column with a new one of the same type.[7]

  • Slow Elution (High k'): If the analyte is too strongly retained on the column, the peak will naturally broaden due to diffusion.

    • Solution: Increase the organic solvent percentage in your mobile phase to elute the peak faster.

  • Sample Solvent Effects: Injecting a large volume of a strong solvent can cause peak broadening.

    • Solution: Reduce the injection volume or dissolve the sample in the mobile phase.

Isotope & Chiral Separation Issues

Q4: I am seeing a small shoulder or a split peak for my this compound standard. What's happening?

A4: A split peak often indicates a problem at the column inlet or an issue with the sample injection.

Troubleshooting Guide for Split Peaks:

  • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample flow to be unevenly distributed onto the stationary phase.[5]

    • Solution: Disconnect the column and reverse it. Flush the column with mobile phase to waste. If this doesn't resolve the issue, the column may need to be replaced.[5]

  • Column Bed Void/Channel: A void or channel in the packing material at the head of the column can cause the sample band to split.[1]

    • Solution: This is a sign of a damaged column, which will need to be replaced.[2]

  • Injector Problems: Issues with the autosampler injector, such as a partially blocked needle or seat, can lead to poor peak shape.

    • Solution: Perform routine maintenance on the injector as per the manufacturer's instructions.

Q5: My deuterated standard, this compound, is eluting at a slightly different retention time than the non-deuterated (S)-Metoprolol. Is this normal?

A5: Yes, this is a known phenomenon called the "deuterium isotope effect" in chromatography.[9]

Explanation:

  • Inverse Isotope Effect: In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[9] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.[10]

  • Impact on Analysis: This small shift in retention time is generally not a problem for quantification using mass spectrometry, as the mass-to-charge ratios are distinct. However, it's important to be aware of this effect, especially when developing methods or troubleshooting resolution issues with co-eluting substances. The magnitude of the shift can depend on the number of deuterium atoms.[9]

Experimental Protocols & Data

Example LC-MS/MS Protocol for this compound

This protocol is a general starting point and may require optimization for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., at 100 ng/mL).

  • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Chromatographic Conditions:

ParameterRecommended Setting
HPLC System A standard UHPLC/HPLC system
Column C18 End-capped column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole):

Parameter(S)-MetoprololThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 268.2m/z 275.2
Product Ion (Q3) m/z 116.1m/z 116.1 or 123.1
Collision Energy Optimized for specific instrument (e.g., 20-25 eV)Optimized for specific instrument (e.g., 20-25 eV)
Dwell Time 100 ms100 ms

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Poor Peak Shape Observed q1 Which peaks are affected? start->q1 all_peaks All Peaks Affected q1->all_peaks All one_peak Single Peak Affected q1->one_peak One/Few cause_all Problem is likely pre-column or general all_peaks->cause_all cause_one Problem is likely chemical or specific to the analyte one_peak->cause_one sol_all1 Check for system leaks or blockages cause_all->sol_all1 sol_one1 Adjust mobile phase pH or buffer strength cause_one->sol_one1 sol_all2 Check column inlet frit sol_all1->sol_all2 sol_all3 Backflush or replace column sol_all2->sol_all3 sol_one2 Check for sample solvent mismatch sol_one1->sol_one2 sol_one3 Reduce sample concentration (check for overload) sol_one2->sol_one3 MetoprololMetabolism cluster_0 Primary Metabolism (Liver) cluster_1 Further Metabolism Metoprolol (S)-Metoprolol HM α-Hydroxymetoprolol (Active Metabolite) Metoprolol->HM CYP2D6 (α-hydroxylation) DM O-Demethylmetoprolol Metoprolol->DM CYP2D6 (O-demethylation) MA Metoprolol Acid DM->MA Oxidation PeakTailingCauses cluster_Chemical Chemical Interactions cluster_Column Column Issues Tailing Peak Tailing Observed Silanol Secondary Silanol Interactions Silanol->Tailing pH Inappropriate Mobile Phase pH pH->Silanol Buffer Insufficient Buffering Buffer->Silanol Overload Mass Overload Overload->Tailing Contamination Column Contamination or Void Contamination->Tailing

References

How to handle low recovery of (S)-Metoprolol-d7 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioanalytical sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges, such as low recovery, during the extraction of (S)-Metoprolol-d7 from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is the deuterium-labeled version of (S)-Metoprolol, the active enantiomer of the beta-blocker Metoprolol, which is used to treat cardiovascular diseases like hypertension.[1][2][3] In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are used as internal standards (IS).[4] Because they are chemically and physically almost identical to the non-labeled analyte, they co-elute chromatographically and exhibit similar ionization behavior, allowing for accurate correction of analyte loss during sample preparation and instrumental analysis.[4]

Q2: What are the basic chemical properties of this compound?

PropertyValueReference
Molecular Formula C₁₅H₁₈D₇NO₃[1][5]
Molecular Weight ~274.41 g/mol [1]
Synonyms (2S)-1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol-d7[1]
Storage Refrigerator (2-8°C) for long-term storage[5]

Q3: What are the most common reasons for low analyte recovery during sample extraction?

Low recovery is a frequent issue in solid-phase extraction (SPE) and other techniques.[6] Common causes include:

  • Inappropriate Method Selection: The chosen extraction technique (e.g., LLE, SPE, protein precipitation) may not be suitable for the analyte or matrix.

  • Suboptimal pH: The pH of the sample can affect the ionization state of the analyte, influencing its retention on SPE sorbents or its partitioning in LLE.[7][8]

  • Incorrect Solvent/Sorbent Choice: The polarity and strength of solvents used for washing and elution are critical.[6][9][10] A mismatch between the analyte's chemistry and the SPE sorbent is a common problem.[6]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (like proteins and phospholipids) can interfere with the analyte's ionization in the mass spectrometer, leading to ion suppression or enhancement.[11][12]

  • Analyte Instability: The target analyte may degrade during the extraction process due to exposure to light, heat, or extreme pH.[13]

Troubleshooting Guide for Low this compound Recovery

This guide addresses specific issues you may encounter during sample preparation.

General Issues & Matrix Effects

Q4: My recovery is inconsistent across different plasma lots. What could be the cause?

This is a classic sign of matrix effects.[14] Components in the biological matrix, which can vary between lots or patients, can suppress or enhance the ionization of the analyte and internal standard.[12][15][16]

  • Troubleshooting Steps:

    • Assess Matrix Factor: Quantitatively measure the matrix effect by comparing the analyte's response in a post-extraction spiked blank matrix with its response in a neat solution. A matrix factor of <1 indicates suppression, while >1 suggests enhancement.[14]

    • Improve Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components, especially phospholipids.

    • Enhance Sample Cleanup: Employ a more rigorous extraction technique. If you are using protein precipitation, consider switching to SPE or LLE for a cleaner extract.[16]

Solid-Phase Extraction (SPE) Troubleshooting

Q5: I'm seeing low recovery after using an SPE protocol. Where should I start troubleshooting?

Low SPE recovery can result from issues at multiple stages of the process.[17] A systematic evaluation of each step is necessary.[17]

  • Troubleshooting Workflow:

    • Check Sorbent Choice: Ensure the sorbent chemistry (e.g., reversed-phase C18, ion-exchange) is appropriate for Metoprolol. For basic compounds like Metoprolol, a cation-exchange or mixed-mode sorbent can provide high selectivity.[6]

    • Verify Column Conditioning & Equilibration: Incomplete wetting of the sorbent bed can lead to poor analyte binding.[18] Ensure the column is properly conditioned (e.g., with methanol) and then equilibrated with a solvent similar to the sample loading solution.[8]

    • Optimize Sample Loading: The pH of the sample should be adjusted to ensure the analyte is retained. For a basic amine like Metoprolol, a higher pH (pH > pKa+2) will neutralize it for better retention on a reversed-phase sorbent. Also, ensure the flow rate is slow enough to allow for sufficient interaction between the analyte and the sorbent.[8][18]

    • Evaluate the Wash Step: The wash solvent may be too strong, causing premature elution of the analyte.[7] Test a weaker wash solvent (e.g., lower percentage of organic solvent).

    • Optimize Elution: The elution solvent may be too weak to fully desorb the analyte.[6] Increase the organic strength or use a small amount of acid (for cation-exchange) or base to neutralize the analyte and facilitate elution. Ensure the elution volume is sufficient.[6]

// Nodes start [label="Low Recovery of\nthis compound Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_spe [label="SPE Used?", shape=diamond, fillcolor="#FBBC05"]; check_lle [label="LLE Used?", shape=diamond, fillcolor="#FBBC05"]; check_ppt [label="Protein Precipitation\nUsed?", shape=diamond, fillcolor="#FBBC05"];

// SPE Path spe_cause [label="Potential SPE Causes", fillcolor="#F1F3F4"]; sorbent [label="Incorrect Sorbent?", fillcolor="#F1F3F4"]; conditioning [label="Improper Conditioning/\nEquilibration?", fillcolor="#F1F3F4"]; wash [label="Wash Solvent\nToo Strong?", fillcolor="#F1F3F4"]; elution [label="Elution Solvent\nToo Weak?", fillcolor="#F1F3F4"];

spe_solution [label="SPE Solutions", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_sorbent [label="Select appropriate sorbent\n(e.g., Mixed-Mode Cation Exchange)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditioning [label="Ensure full wetting\nof sorbent bed", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_wash [label="Use weaker wash solvent\n(less organic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_elution [label="Increase elution solvent strength\nor adjust pH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// LLE Path lle_cause [label="Potential LLE Causes", fillcolor="#F1F3F4"]; solvent_polarity [label="Solvent Polarity Mismatch?", fillcolor="#F1F3F4"]; ph_control [label="Incorrect pH?", fillcolor="#F1F3F4"]; emulsion [label="Emulsion Formation?", fillcolor="#F1F3F4"];

lle_solution [label="LLE Solutions", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_polarity [label="Match solvent to analyte polarity\n(e.g., MTBE, Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Adjust sample pH to\nneutralize analyte (pH > pKa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_emulsion [label="Centrifuge at higher speed;\n'Salt-out' with NaCl", fillcolor="#34A853", fontcolor="#FFFFFF"];

// General Path general_cause [label="General/Matrix Effects", fillcolor="#F1F3F4"]; ion_suppression [label="Ion Suppression?", fillcolor="#F1F3F4"]; degradation [label="Analyte Degradation?", fillcolor="#F1F3F4"];

general_solution [label="General Solutions", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ion [label="Improve chromatographic separation;\nUse a cleaner extraction method (SPE/LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_degradation [label="Minimize sample exposure to\nlight/heat; check pH stability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_spe; check_spe -> check_lle [label="No"]; check_lle -> check_ppt [label="No"]; check_ppt -> general_cause [label="No/Check Anyway"];

check_spe -> spe_cause [label="Yes"]; spe_cause -> {sorbent, conditioning, wash, elution} [arrowhead=none]; sorbent -> solution_sorbent; conditioning -> solution_conditioning; wash -> solution_wash; elution -> solution_elution; {solution_sorbent, solution_conditioning, solution_wash, solution_elution} -> spe_solution [arrowhead=none];

check_lle -> lle_cause [label="Yes"]; lle_cause -> {solvent_polarity, ph_control, emulsion} [arrowhead=none]; solvent_polarity -> solution_polarity; ph_control -> solution_ph; emulsion -> solution_emulsion; {solution_polarity, solution_ph, solution_emulsion} -> lle_solution [arrowhead=none];

check_ppt -> general_cause [label="Yes"]; general_cause -> {ion_suppression, degradation} [arrowhead=none]; ion_suppression -> solution_ion; degradation -> solution_degradation; {solution_ion, solution_degradation} -> general_solution [arrowhead=none]; }

Caption: Troubleshooting workflow for low recovery of this compound.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q6: My LLE recovery is poor. What factors should I optimize?

LLE efficiency depends on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[19] Key factors to optimize include:

  • Solvent Choice: The polarity of the extraction solvent should be matched to the analyte.[10][20] For Metoprolol, moderately polar solvents like methyl tertiary butyl ether (MTBE), ethyl acetate, or a mixture of diethyl ether and dichloromethane have been used successfully.[21][22]

  • pH Adjustment: To maximize partitioning into the organic phase, the analyte should be in its neutral, un-ionized form. Since Metoprolol is a basic compound, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa to ensure it is deprotonated and less water-soluble.

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to the aqueous sample can improve recovery, with a 7:1 ratio sometimes cited as a generic optimum.[9][10]

  • Salting Out: Adding a neutral salt (e.g., NaCl, sodium sulphate) to the aqueous sample can decrease the solubility of polar analytes in the aqueous phase, driving more of the analyte into the organic solvent and improving recovery.[9][10]

Protein Precipitation (PPT) Troubleshooting

Q7: I used protein precipitation, but my results are poor and variable. Why?

While fast and simple, PPT is the least clean of the common extraction techniques.[16][23]

  • Analyte Co-precipitation: The analyte can become trapped in the precipitated protein mass, leading to significant loss.[17] This is a primary cause of low recovery with this method.

  • Significant Matrix Effects: The resulting supernatant still contains many endogenous matrix components (like phospholipids) that can cause substantial ion suppression in the MS source.[14][16]

  • Troubleshooting: If low recovery or high variability is observed with PPT, the best solution is often to switch to a more selective and robust method like SPE or LLE to achieve a cleaner sample extract.[16]

Experimental Protocols

Below are generalized protocols for the extraction of Metoprolol from human plasma, based on methods cited in the literature. Note: These protocols should be optimized for your specific application and laboratory conditions.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from methods using reversed-phase or mixed-mode cartridges.[19][24]

  • Sorbent: Oasis HLB or a similar mixed-mode cation exchange cartridge.

  • Condition: Wash the cartridge with 1 mL of methanol.

  • Equilibrate: Wash the cartridge with 1 mL of water.

  • Load:

    • Take 500 µL of plasma sample.

    • Add the internal standard (this compound).

    • Vortex to mix.

    • Load the entire sample onto the SPE cartridge. Apply slow vacuum or positive pressure to pass the sample through the sorbent bed.

  • Wash:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of a second, stronger wash solvent if needed (e.g., 20% methanol).

  • Elute:

    • Elute the analyte and internal standard with 1 mL of methanol, potentially containing a small percentage of a modifier like acetic acid or ammonia depending on the sorbent mechanism.[19]

  • Evaporate & Reconstitute:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100-200 µL of the mobile phase used for LC-MS analysis.

G

Caption: A typical experimental workflow for solid-phase extraction (SPE).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on common LLE methods for Metoprolol.[21][22]

  • Sample Preparation:

    • Pipette 500 µL of plasma into a clean centrifuge tube.

    • Add the internal standard (this compound).

  • pH Adjustment:

    • Add 50 µL of a basic solution (e.g., 1M NaOH) to raise the sample pH. Vortex briefly.

  • Extraction:

    • Add 2.5 mL of an extraction solvent (e.g., methyl tertiary butyl ether).

    • Vortex vigorously for 2-5 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the sample at >3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporate & Reconstitute:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100-200 µL of the mobile phase.

Protocol 3: Protein Precipitation (PPT)

This protocol uses a simple solvent crash method.[19][25]

  • Sample Preparation:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add the internal standard (this compound).

  • Precipitation:

    • Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).[25]

    • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifugation:

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[25]

  • Collection & Analysis:

    • Carefully collect the supernatant and transfer it directly to an injection vial for LC-MS analysis, or evaporate and reconstitute if concentration is needed.

Summary of Reported Extraction Data for Metoprolol

Extraction MethodSample MatrixExtraction DetailsRecovery RateReference
Solid-Phase Extraction Human PlasmaLiChrosep DVB HL cartridge, eluted with acetic acid in methanol.> 94%[19]
Solid-Phase Extraction Human PlasmaOasis HLB cartridge, eluted with acetonitrile.93.98%[19]
Solid-Phase Extraction Human PlasmaC18 cartridges, eluted with aqueous acetic acid/methanol mixture.73.0 +/- 20.5%[21][24]
Liquid-Liquid Extraction Human PlasmaDiethyl ether-dichloromethane (70:30, v/v).Not specified[21]
Liquid-Liquid Extraction Human PlasmaEthyl acetate.82%[21]
Liquid-Liquid Extraction Human PlasmaMethyl tertiary butyl ether.> other reported solvents[22]
Protein Precipitation Human PlasmaAcetonitrile.87.32 - 90.11%[19]

References

Technical Support Center: Analyte & Deuterated Standard Signal Cross-Contribution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cross-contribution between analyte and deuterated internal standard signals in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is signal cross-contribution between an analyte and its deuterated internal standard?

A1: Signal cross-contribution, or crosstalk, refers to the interference where the analytical signal of the analyte is observed in the mass channel of the deuterated internal standard (IS), or vice-versa.[1][2] This phenomenon can lead to inaccurate quantification, non-linear calibration curves, and compromised assay reliability.[1][3]

Q2: What are the primary causes of this cross-contribution?

A2: The main causes include:

  • Natural Isotope Abundance: The analyte molecule may contain naturally occurring heavy isotopes (e.g., ¹³C, ³⁷Cl, ⁸¹Br) that result in an isotopic peak at the same mass-to-charge ratio (m/z) as the deuterated internal standard.[3][4] This is more significant for larger molecules and those containing elements with abundant heavy isotopes.[1]

  • Impurity of the Deuterated Standard: The deuterated internal standard may contain a small percentage of the non-deuterated analyte as an impurity from its synthesis.[5]

  • In-source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer, generating an ion that has the same m/z as the deuterated standard.

  • Chromatographic Co-elution and Matrix Effects: While ideally the analyte and deuterated standard co-elute perfectly, slight differences in retention times due to the deuterium isotope effect can expose them to different matrix effects, leading to inaccurate signal ratios.[6][7]

Q3: Can the concentration of the internal standard affect the degree of cross-contribution?

A3: Yes, the concentration of the internal standard can influence the impact of cross-contribution. Using an inappropriately high concentration of the internal standard might lead to ion suppression.[3] Conversely, if the analyte concentration is very high relative to the internal standard, the isotopic contribution from the analyte to the IS channel can become significant and lead to non-linearity in the standard curve.[1][4]

Q4: How can I determine if my deuterated internal standard is pure?

A4: The isotopic purity of a deuterated internal standard can be assessed using techniques like high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8] The certificate of analysis from the supplier should also provide information on the isotopic purity and the percentage of any unlabeled analyte.[9]

Troubleshooting Guides

Issue 1: Unexpected peak observed in the internal standard channel when injecting a high concentration of the analyte standard.

Possible Cause: Contribution from the natural isotopic abundance of the analyte.

Troubleshooting Steps:

  • Analyze the Mass Spectrum: Acquire a full scan mass spectrum of a high-concentration analyte standard. Examine the isotopic pattern to see if an isotope of the analyte corresponds to the m/z of the deuterated internal standard.

  • Inject Analyte without Internal Standard: Prepare a sample containing a high concentration of the analyte without the deuterated internal standard. Monitor both the analyte and the internal standard MRM transitions. A peak in the internal standard channel confirms crosstalk from the analyte.

  • Vary Analyte Concentration: Inject a series of analyte concentrations (without the internal standard) and observe the response in the internal standard channel. The intensity of the ghost peak should increase with the analyte concentration.

Issue 2: A small analyte peak is observed in blank samples (containing only the internal standard).

Possible Cause: The deuterated internal standard is contaminated with the unlabeled analyte.

Troubleshooting Steps:

  • Inject Internal Standard Solution: Prepare a solution containing only the deuterated internal standard at the working concentration.

  • Monitor Both Channels: Acquire data monitoring both the analyte and the internal standard MRM transitions.

  • Quantify the Peak: If a peak is detected in the analyte channel, quantify its area. The response should be less than 20% of the lower limit of quantification (LLOQ) response for the analyte. If it is higher, the internal standard may not be suitable for the assay.

Experimental Protocols

Protocol 1: Evaluation of Analyte Contribution to Internal Standard Signal

Objective: To quantify the percentage of signal contribution from the analyte to the deuterated internal standard channel.

Methodology:

  • Prepare a stock solution of the analyte.

  • Prepare a series of calibration standards of the analyte without the internal standard. The concentration range should cover the expected range of the study samples.

  • Prepare a zero sample (blank matrix) without analyte or internal standard.

  • Inject the zero sample and the calibration standards.

  • Monitor the MRM transitions for both the analyte and the internal standard.

  • For the highest concentration standard, calculate the peak area in the internal standard channel (Area_IS_from_Analyte).

  • Prepare and inject a sample with the working concentration of the internal standard only. Measure the peak area of the internal standard (Area_IS).

  • Calculate the percent cross-contribution: % Contribution = (Area_IS_from_Analyte / Area_IS) * 100.

Protocol 2: Assessment of Deuterated Internal Standard Purity

Objective: To determine the amount of unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a stock solution of the deuterated internal standard at a known high concentration (e.g., 1 mg/mL).

  • Inject this solution and acquire data monitoring the MRM transitions for both the analyte and the internal standard.

  • Prepare a calibration curve for the analyte.

  • Quantify the amount of analyte present in the deuterated internal standard solution using the calibration curve.

  • Calculate the purity of the deuterated internal standard.

Quantitative Data Summary

ParameterDescriptionTypical Acceptance CriteriaReference
Analyte Contribution to IS The response in the internal standard channel when injecting the upper limit of quantification (ULOQ) of the analyte should not significantly affect the internal standard's response.Contribution should not impact the accuracy and precision of the assay. Some studies show contributions of 0.35% to 0.6%.[10][10]
IS Contribution to Analyte The response in the analyte channel of a blank sample containing only the internal standard.Should be less than 20% of the LLOQ response.FDA Bioanalytical Method Validation Guidance
Isotopic Purity of Deuterated IS The percentage of the deuterated species in the internal standard material.Typically >98% or 99%.[8][8]

Visualizations

cluster_causes Potential Causes of Cross-Contribution cluster_effects Effects on Data Quality Analyte Analyte Deuterated_IS Deuterated_IS Analyte->Deuterated_IS Isotopic Contribution Non-Linear_Calibration Non-Linear_Calibration Analyte->Non-Linear_Calibration Deuterated_IS->Analyte IS Impurity Inaccurate_Quantification Inaccurate_Quantification Deuterated_IS->Inaccurate_Quantification

Caption: Causes and effects of signal cross-contribution.

Start Start Inject_High_Analyte_Std Inject High Conc. Analyte (No IS) Start->Inject_High_Analyte_Std Peak_in_IS_Channel Peak in IS Channel? Inject_High_Analyte_Std->Peak_in_IS_Channel Isotopic_Contribution Isotopic Contribution from Analyte Confirmed Peak_in_IS_Channel->Isotopic_Contribution Yes No_Contribution No Significant Analyte Contribution Peak_in_IS_Channel->No_Contribution No End End Isotopic_Contribution->End Inject_IS_Only Inject IS Only (No Analyte) No_Contribution->Inject_IS_Only Peak_in_Analyte_Channel Peak in Analyte Channel? Inject_IS_Only->Peak_in_Analyte_Channel IS_Impurity IS Impurity Confirmed Peak_in_Analyte_Channel->IS_Impurity Yes IS_Pure IS is Sufficiently Pure Peak_in_Analyte_Channel->IS_Pure No IS_Impurity->End IS_Pure->End cluster_crosstalk Potential Crosstalk Points Analyte_IS_Pair Analyte & Deuterated IS LC_Separation LC Separation Analyte_IS_Pair->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Mass_Analyzer Mass Analyzer (MS1) ESI->Mass_Analyzer IS_Signal IS_Signal ESI->IS_Signal Ion Suppression/ Enhancement Collision_Cell Collision Cell (MS2) Mass_Analyzer->Collision_Cell Mass_Analyzer->IS_Signal Isotopic Overlap Detector Detector Collision_Cell->Detector Analyte_Signal Analyte_Signal Detector->Analyte_Signal Detector->IS_Signal

References

Technical Support Center: Managing Calibration Curve Non-Linerity with (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using (S)-Metoprolol-d7 as an internal standard for the quantification of metoprolol in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for metoprolol is showing significant non-linearity at higher concentrations, even with this compound as an internal standard. What are the common causes?

A1: Non-linearity in calibration curves, particularly in LC-MS/MS bioanalysis, is a common issue that can arise from several factors, even when using a stable isotope-labeled internal standard (SIL-IS) like this compound. The primary causes are often related to the analyte's absolute response rather than its concentration.[1][2] Key factors include:

  • Detector Saturation: This is a frequent cause of non-linearity at high analyte concentrations.[1] When the ion detector is overwhelmed with a high number of ions, its response is no longer proportional to the ion quantity. This can occur when analyte signals exceed a certain threshold, for instance, around 1E+6 counts per second (cps) on some instruments.[2]

  • Ionization Saturation/Matrix Effects: The efficiency of the electrospray ionization (ESI) process can be limited at high analyte concentrations.[1][3] This can be exacerbated by matrix components that compete with the analyte for ionization, leading to a non-linear response.[3]

  • Dimer or Multimer Formation: At high concentrations, metoprolol molecules may form dimers or other multimers, which can have different ionization efficiencies and fragmentation patterns compared to the monomeric form, leading to a non-linear response.[1][3]

  • Space Charge Effects: A high density of ions in the ion source or ion trap can lead to electrostatic repulsion, affecting ion transmission and detection, which can contribute to non-linearity.[4]

Q2: How can I troubleshoot and mitigate the non-linearity in my calibration curve?

A2: A systematic approach is crucial for addressing non-linearity. The following troubleshooting steps, from simple adjustments to more complex methodological changes, can be effective:

  • Narrow the Calibration Range: The simplest solution is to reduce the upper limit of quantification (ULOQ) to a concentration where the response remains linear.[5]

  • Sample Dilution: For samples with concentrations above the linear range, a validated dilution procedure can be employed. This brings the analyte concentration within the linear portion of the calibration curve.

  • Optimize MS Detector Settings: To avoid detector saturation, you can try to reduce the detector sensitivity. This might involve adjusting parameters like the detector voltage or using a less abundant product ion for quantification.[1]

  • Employ Weighted Linear Regression: Non-linearity is often associated with heteroscedasticity, where the variance of the response increases with concentration.[3] Applying a weighting factor, such as 1/x or 1/x², in the linear regression can help to compensate for this and improve the accuracy of the calibration model across the entire range.[6][7][8][9][10]

  • Consider a Quadratic Regression Model: If non-linearity persists and is reproducible, a quadratic (y = ax² + bx + c) regression model can be used to fit the calibration curve.[1] However, the use of non-linear regression models in regulated bioanalysis can be controversial and requires careful justification and validation.[2]

Q3: What are the acceptance criteria for a calibration curve in a regulated bioanalytical study?

A3: Regulatory bodies like the FDA and EMA have specific guidelines for the acceptance of calibration curves. While there are minor differences, the core requirements are similar.[5][11]

ParameterAcceptance Criteria
Number of Standards A minimum of six non-zero calibration standards are typically required.[12]
Regression Model The simplest model that adequately describes the concentration-response relationship should be used.[12]
Accuracy of Back-Calculated Concentrations The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[13]
LLOQ and ULOQ The Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) must be clearly defined and validated.[5]
Correlation Coefficient (r) or Coefficient of Determination (r²) While commonly reported, a high correlation coefficient (e.g., >0.99) alone is not sufficient to demonstrate linearity and should be assessed in conjunction with the accuracy of the back-calculated standards.

This table summarizes general guidelines. Always refer to the latest specific guidance from the relevant regulatory agency (e.g., FDA, EMA).

Troubleshooting Guides

Guide 1: Systematic Investigation of Non-Linearity

This guide provides a step-by-step workflow for identifying the cause of and resolving calibration curve non-linearity.

G A Start: Non-Linear Calibration Curve Observed B Is non-linearity at the high or low end? A->B C High End B->C High Concentration D Low End B->D Low Concentration E Check for Detector Saturation - Review analyte and IS response counts C->E K Check LLOQ Precision & Accuracy - Analyze replicate LLOQ samples D->K F Response > 1E6 cps? E->F G Reduce Detector Sensitivity - Adjust MS parameters - Use less abundant transition F->G Yes H Check for Matrix Effects or Ion Suppression - Post-column infusion experiment F->H No O Re-evaluate and Validate Method G->O I Modify Sample Preparation - Improve cleanup (e.g., SPE) - Dilute sample extract H->I J Consider Alternative Regression - Weighted Linear Regression (1/x or 1/x²) - Quadratic Regression (with justification) I->J J->O L LLOQ RSD > 20%? K->L M Optimize Sample Preparation for Better Recovery at Low End L->M Yes N Increase LLOQ Concentration L->N No M->O N->O P End: Linear and Accurate Calibration Curve Achieved O->P

Caption: Troubleshooting workflow for non-linear calibration curves.

Guide 2: Implementing Weighted Linear Regression

When heteroscedasticity is observed (i.e., the variability of the residuals increases with concentration), weighted linear regression is an effective solution.

Q: How do I determine if I need to use weighted regression?

A: Plot the residuals of your unweighted linear regression against the corresponding concentrations. If you observe a "fan" or "cone" shape, where the spread of the residuals increases at higher concentrations, this is a strong indicator of heteroscedasticity, and weighted regression is recommended.[10]

Q: Which weighting factor should I choose?

A: The most commonly used weighting factors in bioanalysis are 1/x and 1/x², where 'x' is the concentration.

  • 1/x: This weighting factor is often a good starting point when the standard deviation of the response is proportional to the concentration.

  • 1/x²: This is a stronger weighting factor and is used when the variance of the response is proportional to the square of the concentration.

The choice of the weighting factor should be evaluated during method development to determine which provides the best fit and accuracy across the calibration range.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Controls

This protocol outlines the preparation of calibration curve (CC) standards and quality control (QC) samples for the determination of metoprolol in human plasma using this compound as the internal standard.

Materials:

  • Metoprolol reference standard

  • This compound internal standard (IS)

  • Control human plasma (with K2EDTA anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve metoprolol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

    • Prepare separate stock solutions for CC and QC samples to ensure their independence.[14]

  • Preparation of Working Solutions:

    • Perform serial dilutions of the primary stock solutions with methanol:water (50:50, v/v) to prepare a series of working solutions for spiking into plasma.

  • Preparation of Spiked Calibration Standards and QC Samples:

    • Spike appropriate volumes of the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range for metoprolol can be from 0.5 ng/mL to 350 ng/mL.[15]

    • The QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[13]

  • Sample Extraction (Liquid-Liquid Extraction - LLE):

    • To a 500 µL aliquot of each plasma sample (CC, QC, blank, and unknown), add 50 µL of the IS working solution (e.g., 100 ng/mL of this compound).[16]

    • Vortex briefly to mix.

    • Add a pre-treatment solution (e.g., 200 µL of 2% ammonia in water) and vortex.[16]

    • Add 2.5 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v) and shake vigorously.[16]

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis Workflow

The following diagram illustrates the typical workflow for sample analysis after preparation.

G A Prepared Samples (CC, QC, Blanks, Unknowns) B LC-MS/MS Injection A->B C Chromatographic Separation (e.g., C18 column) B->C D Mass Spectrometric Detection (MRM Mode) C->D E Data Acquisition (Peak Area Ratios of Analyte to IS) D->E F Generate Calibration Curve (Peak Area Ratio vs. Concentration) E->F G Apply Regression Model (Linear, Weighted Linear, or Quadratic) F->G H Quantify QC and Unknown Samples G->H I Review and Accept/Reject Run (Based on QC performance and CC stats) H->I J Report Results I->J

Caption: General workflow for LC-MS/MS bioanalysis.

By following these troubleshooting guides and protocols, researchers can effectively manage and mitigate calibration curve non-linearity, ensuring the generation of accurate and reliable data in their bioanalytical studies of metoprolol.

References

Stability of (S)-Metoprolol-d7 in various biological matrices and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Metoprolol-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices and under different storage conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in bioanalytical assays?

A1: this compound is a stable, deuterium-labeled isotopologue of (S)-Metoprolol. It is an ideal internal standard (IS) for quantitative bioanalysis using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical and physical properties are nearly identical to the analyte, (S)-Metoprolol, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variability during sample preparation and analysis, leading to more accurate and precise results.

Q2: What are the main factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound, like its non-deuterated counterpart, can be influenced by several factors including the type of biological matrix (plasma, blood, urine), storage temperature, duration of storage, and exposure to light. Freeze-thaw cycles can also impact its integrity.

Q3: Is this compound expected to have different stability than non-deuterated Metoprolol?

A3: Deuterium-labeled compounds are generally considered to have very similar chemical stability to their non-labeled counterparts, especially in the context of typical bioanalytical sample storage and processing. The C-D bond is stronger than the C-H bond, which can sometimes lead to kinetic isotope effects in metabolic pathways, but it does not significantly alter the compound's stability under standard storage conditions. Therefore, stability data for metoprolol can generally be considered a reliable indicator for the stability of this compound.

Q4: What anticoagulant should I use when collecting blood samples for this compound analysis?

A4: Several studies have successfully used K2EDTA as the anticoagulant for plasma collection for metoprolol analysis. This anticoagulant is compatible with common extraction techniques and LC-MS/MS analysis.

Q5: How should I prepare stock solutions of this compound and what is their stability?

A5: Stock solutions of this compound are typically prepared in methanol. These solutions have been found to be stable for at least one month when stored at -20°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound during sample extraction. 1. Inefficient extraction solvent: The chosen solvent may not be optimal for extracting this compound from the biological matrix. 2. Suboptimal pH: The pH of the sample during extraction might not be ideal for maximizing the recovery of this basic compound. 3. Emulsion formation: During liquid-liquid extraction, the formation of an emulsion can trap the analyte and reduce recovery.1. Optimize extraction solvent: Test different organic solvents or mixtures. A combination of diethylether and dichloromethane (70:30 v/v) has been shown to be effective. 2. Adjust pH: Ensure the sample is basified (e.g., with NaOH) before extraction to ensure this compound is in its neutral, more organic-soluble form. 3. Break emulsion: Centrifuge at a higher speed or for a longer duration. Alternatively, adding a small amount of a different organic solvent or salt can help break the emulsion.
High variability in this compound signal between samples. 1. Inconsistent sample handling: Variations in thawing time, benchtop time, or storage conditions can lead to inconsistent degradation. 2. Matrix effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement.1. Standardize procedures: Ensure all samples are handled uniformly. Use a consistent thawing method and minimize the time samples are kept at room temperature. 2. Evaluate and mitigate matrix effects: Perform post-column infusion experiments to assess matrix effects. If significant, consider a more rigorous sample cleanup method (e.g., solid-phase extraction instead of protein precipitation) or chromatographic adjustments to separate the analyte from interfering matrix components.
Apparent degradation of this compound in long-term storage. 1. Improper storage temperature: Storing samples at a temperature that is not low enough can lead to gradual degradation over time. 2. Sample evaporation: Improperly sealed storage tubes can lead to solvent evaporation, concentrating the analyte and giving a false impression of stability or instability.1. Ensure proper storage: For long-term storage (months), samples should be kept at -70°C or -80°C.[1] 2. Use high-quality storage tubes: Ensure tubes have secure seals to prevent evaporation. Visually inspect sample volumes before analysis.
Inconsistent results after freeze-thaw cycles. 1. Analyte degradation: Repeated freezing and thawing can physically disrupt the sample and expose the analyte to degradative enzymes or pH changes. 2. Precipitation: The analyte may precipitate out of solution upon thawing, especially at higher concentrations.1. Minimize freeze-thaw cycles: Aliquot samples into smaller volumes before initial freezing to avoid the need for repeated thawing of the entire sample. Most studies show stability for at least three freeze-thaw cycles. 2. Ensure complete dissolution: Vortex samples thoroughly after thawing to ensure the analyte is fully redissolved before taking an aliquot for analysis.

Stability Data Summary

The following tables summarize the stability of metoprolol and this compound in various biological matrices under different storage conditions as reported in the literature. The stability is generally assessed by comparing the concentration of the analyte in the test samples to that in freshly prepared samples, with acceptance criteria typically being within ±15% of the nominal concentration.

Table 1: Stability of this compound in Human Plasma

Stability ConditionDurationTemperatureFinding
Bench-top StabilityUp to 6 hoursRoom TemperatureStable. Accuracy ranged from 94.2% to 98.1% and precision from 5.6% to 10.9%.
Freeze-Thaw Stability3 cycles-20°C to Room TemperatureStable. Accuracy ranged from 89.5% to 98.1% and precision from 5.5% to 6.4%.
Long-term Stability30 days-80°C ± 10°CStable.
Autosampler Stability26 hours10°CStable.

Table 2: Stability of this compound in Whole Blood

Stability ConditionDurationTemperatureFinding
Short-term StabilityUp to 2 hoursRoom Temperature & Wet Ice (<10°C)Stable.

Table 3: Stability of this compound in Urine

Specific quantitative stability data for this compound in urine is not extensively available in the reviewed literature. However, bioanalytical methods for metoprolol in urine have been successfully validated, suggesting that it is stable under the conditions required for analysis. General stability testing protocols as described for plasma should be followed.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solution: Accurately weigh the required amount of this compound and dissolve it in methanol to achieve a concentration of approximately 0.5 mg/mL.

  • Storage: Store the primary stock solution at -20°C. This solution is generally stable for at least one month.

  • Working Solutions: Prepare working solutions by serially diluting the primary stock solution with a methanol-water mixture to the desired concentrations for spiking into calibration curve and quality control samples.

Protocol 2: Freeze-Thaw Stability Assessment in Plasma
  • Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking known amounts of this compound into blank human plasma.

  • Freeze-Thaw Cycles:

    • Cycle 1: Freeze the QC samples at -20°C or -80°C for at least 12 hours. Thaw them completely at room temperature.

    • Cycle 2 & 3: Repeat the freeze-thaw process for two more cycles according to the same procedure.

  • Sample Analysis: After the third cycle, process the QC samples using a validated extraction method (e.g., liquid-liquid extraction or protein precipitation) and analyze them via LC-MS/MS.

  • Data Evaluation: Quantify the concentration of this compound in the freeze-thaw samples against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal concentration.

Protocol 3: Bench-Top Stability Assessment in Plasma
  • Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in human plasma.

  • Room Temperature Exposure: Allow the QC samples to sit on the laboratory bench at room temperature for a specified period (e.g., 6 hours), simulating the time samples might be out of the freezer during routine analysis.

  • Sample Analysis: After the specified duration, process and analyze the QC samples.

  • Data Evaluation: Compare the concentrations of the exposed samples to those of freshly prepared and analyzed QC samples. The deviation should be within the acceptable limit of ±15%.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a bioanalytical stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_conditions Stability Testing Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock & Working Solutions of this compound spike Spike Blank Matrix (Plasma, Blood, Urine) to create QC samples stock->spike ft Freeze-Thaw Stability (e.g., 3 cycles, -20°C to RT) spike->ft bt Bench-Top Stability (e.g., 6 hours at RT) spike->bt lt Long-Term Stability (e.g., 30 days at -80°C) spike->lt extract Sample Extraction (LLE, PP, or SPE) ft->extract bt->extract lt->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification against Fresh Calibration Curve lcms->quant compare Compare Stability Sample Concentrations to Nominal Values quant->compare report Report as % Recovery or % Deviation compare->report

Caption: Experimental workflow for assessing the stability of this compound.

References

Minimizing variability in results when using (S)-Metoprolol-d7 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Metoprolol-d7 Internal Standard

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability when using this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard (IS) necessary in my analysis?

An internal standard is a compound of a known concentration that is added to all samples, including calibrators, quality controls (QCs), and unknown samples, at the beginning of the experimental workflow.[1] Its primary purpose is to correct for variability that can be introduced during various stages of the analytical process, such as sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response.[1][2] By using the ratio of the analyte's response to the internal standard's response for quantification, the precision and accuracy of the results can be significantly improved.[1]

Q2: What are the advantages of using a stable isotope-labeled (SIL) internal standard like this compound?

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[3] This is because they have nearly identical chemical and physical properties to the analyte of interest ((S)-Metoprolol).[1] This similarity ensures that they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1] Consequently, a SIL-IS can effectively compensate for matrix effects, which are a major source of variability in LC-MS/MS analysis.[1]

Q3: When is the optimal time to add the this compound internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow.[1] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS should be added before any extraction solvents or buffers.[1] This ensures that the IS experiences the same potential for loss or variability as the analyte throughout the entire process, from extraction to analysis.[1]

Q4: What is the ideal concentration for the this compound internal standard?

There is no single "one-size-fits-all" concentration for an internal standard. The optimal concentration should be determined during method development and should be consistent across all samples and standards.[1] A common practice is to use a concentration that is in the mid-range of the calibration curve.[1] It is crucial to ensure that the response of the internal standard is sufficient for precise measurement but not so high that it causes detector saturation or significant ion suppression of the analyte.[4]

Q5: What are the primary sources of variability when using a deuterated internal standard like this compound?

Several factors can contribute to variability, even when using a SIL-IS:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[5] While a SIL-IS can compensate for this, severe matrix effects can still lead to variability.[5]

  • Isotopic Effect: The replacement of hydrogen with deuterium can sometimes lead to a slight shift in retention time on a chromatographic column.[4] If the analyte and the deuterated IS do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification.[4]

  • Hydrogen-Deuterium (H-D) Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix.[3] This can alter the mass-to-charge ratio of the internal standard and interfere with accurate measurement.

  • Inconsistent Sample Preparation: Errors in pipetting, incomplete extraction, or variations in evaporation and reconstitution steps can introduce variability that may not be fully compensated for by the internal standard.[6]

  • Instrument Instability: Fluctuations in the performance of the LC-MS/MS system, such as a drifting ion source or detector, can also contribute to variability.[6]

Troubleshooting Guides

Issue 1: High Variability in the Internal Standard Response

Why am I observing a high coefficient of variation (%CV) in the peak area of this compound across my samples?

High variability in the internal standard response can compromise the reliability of your quantitative results. The table below outlines common causes and recommended actions.

Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Sample Preparation Review your sample preparation protocol for any steps that could introduce variability.Ensure consistent and precise pipetting of the internal standard solution. Verify that all samples are vortexed/mixed for the same duration and at the same speed. Ensure complete and consistent evaporation and reconstitution of samples.
Matrix Effects Evaluate the matrix effect by comparing the internal standard response in neat solutions versus in extracted blank matrix from at least six different sources.[7]Optimize the sample cleanup procedure (e.g., use a more selective SPE sorbent). Modify the chromatographic conditions to separate the analyte and IS from interfering matrix components.
Instrument Instability Monitor the system suitability by injecting a standard solution at regular intervals during the analytical run.Check for leaks in the LC system. Clean the ion source of the mass spectrometer. Ensure the stability of the spray in the ESI source.
Inconsistent Injection Volume Check the autosampler for any signs of malfunction.Perform a series of injections of a standard solution to check the reproducibility of the injection volume.
Issue 2: Poor Chromatographic Peak Shape for the Internal Standard

The peak for this compound is broad, tailing, or splitting. What could be the cause?

Poor peak shape can affect the accuracy of peak integration and, consequently, the precision of your results.

Potential Cause Troubleshooting Steps Recommended Action
Column Degradation Check the column's performance by injecting a standard mixture.Replace the analytical column if it has exceeded its recommended lifetime or if performance has deteriorated. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase is correctly prepared and has the appropriate pH.Prepare fresh mobile phase. Adjust the mobile phase pH to ensure the analyte is in the desired ionization state.
Sample Overload Inject a series of dilutions of the internal standard.Reduce the concentration of the internal standard.
Contamination Flush the column with a strong solvent.Clean the injection port and autosampler needle.
Issue 3: Inconsistent Analyte/Internal Standard Response Ratio

My calibration curve is non-linear, or the QC samples are failing, despite a stable internal standard response. What should I investigate?

This issue often points to a problem where the internal standard is not effectively tracking the analyte.

Potential Cause Troubleshooting Steps Recommended Action
Chromatographic Separation of Analyte and IS (Isotopic Effect) Overlay the chromatograms of the analyte and the internal standard.Modify the chromatographic method to achieve co-elution. This may involve using a less efficient column or adjusting the mobile phase composition.[4]
Cross-Interference Analyze a blank sample spiked with only the internal standard to check for any contribution to the analyte's mass transition. Analyze a high-concentration analyte standard to check for any contribution to the IS's mass transition.[1]Ensure that the mass transitions are specific and that there is no crosstalk between the analyte and IS channels. As per ICH M10 guidelines, the response from interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response in the LLOQ sample.[8]
Non-Linear Detector Response Dilute a high-concentration sample and check if the response is linear.Adjust the concentration of the analyte and/or internal standard to be within the linear dynamic range of the detector.

Quantitative Data Summary

The following table summarizes the acceptance criteria for internal standard performance during bioanalytical method validation, based on FDA guidelines.[7][8]

Parameter Acceptance Criteria
Internal Standard Response Variability While no strict numerical limit is universally mandated, a common industry practice is to investigate samples where the IS response is outside 50-150% of the mean response of the calibrators and QCs.[9][10]
Matrix Effect The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.[11]
Cross-Interference (IS contribution to analyte) The response in a blank sample spiked with the IS should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[8]
Cross-Interference (Analyte contribution to IS) The response in a high-concentration analyte sample should be ≤ 5% of the IS response in the LLOQ sample.[8]

Experimental Protocols

Generic Protocol for Sample Preparation and LC-MS/MS Analysis using this compound IS

This protocol provides a general framework. Specific parameters should be optimized during method development.

  • Sample Thawing and Spiking:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of plasma, add 10 µL of this compound working solution (at a pre-determined concentration).

    • Vortex for 30 seconds.

  • Protein Precipitation:

    • Add 300 µL of acetonitrile (or other suitable organic solvent) to each sample.

    • Vortex for 2 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of mobile phase.

    • Vortex for 1 minute.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase: A gradient of 10mM ammonium acetate in water and acetonitrile.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: To be determined by direct infusion of (S)-Metoprolol and this compound standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Obtain Sample (Plasma, Urine, etc.) Spike_IS 2. Spike with This compound IS Sample->Spike_IS Extraction 3. Protein Precipitation or LLE/SPE Spike_IS->Extraction Centrifuge 4. Centrifuge Extraction->Centrifuge Evaporate 5. Evaporate Supernatant Centrifuge->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection (MRM) Separate->Detect Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 11. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 12. Quantify against Calibration Curve Calculate->Quantify

Caption: A typical experimental workflow for quantitative analysis using an internal standard.

Troubleshooting_Variability Start High Variability in Analyte/IS Ratio? Check_IS_Response Check IS Peak Area Variability Start->Check_IS_Response IS_Variability IS Response Variable? Check_IS_Response->IS_Variability IS_Stable IS Response Stable IS_Variability->IS_Stable No Troubleshoot_Prep Investigate Sample Prep & Instrument Stability IS_Variability->Troubleshoot_Prep Yes Check_Coelution Check Analyte & IS Co-elution IS_Stable->Check_Coelution End Problem Resolved Troubleshoot_Prep->End Coelution_Issue Separation Observed? Check_Coelution->Coelution_Issue Optimize_Chroma Optimize Chromatography Coelution_Issue->Optimize_Chroma Yes Check_Interference Check for Cross- Interference Coelution_Issue->Check_Interference No Optimize_Chroma->End Check_Interference->End

Caption: A logical workflow for troubleshooting high variability in analytical results.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Metoprolol Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a comparative overview of validated bioanalytical methods for the quantification of metoprolol in biological matrices, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]

Metoprolol, a selective β1 receptor blocker, is widely prescribed for cardiovascular diseases.[5] Accurate measurement of its concentration in biological samples is essential for pharmacokinetic, bioequivalence, and toxicological studies. The FDA's "Bioanalytical Method Validation" guidance provides a framework for establishing the reliability of these measurements.[3][4][6]

This guide summarizes key performance characteristics of various published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for metoprolol analysis, offering a direct comparison of their experimental protocols and validation outcomes.

Core Validation Parameters: A Comparative Summary

The following tables present a consolidated view of the validation parameters from several peer-reviewed studies. These parameters are fundamental to demonstrating that a bioanalytical method is suitable for its intended purpose.

Table 1: Linearity and Sensitivity of Published Metoprolol Bioanalytical Methods

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Correlation Coefficient (r²)
Method A [7]1.505 – 538.2541.505≥ 0.99
Method B [8]0.501–349.3420.501Not Reported
Method C [9]Not specified, but calibration curve processed by least squares linear regressionNot specifiedNot Reported
Method D [10]0.4–500 (plasma)0.40 (plasma)0.9941 (plasma)

Table 2: Accuracy and Precision of Published Metoprolol Bioanalytical Methods

Method Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%) Inter-day Accuracy (%)
Method A [7]1.73 – 8.904.40 – 7.4185.17 – 100.8790.66 – 98.15
Method B [8]Not ReportedNot ReportedNot ReportedNot Reported
Method C [9]Within-run precision reported in a tableBetween-run precision reported in a tableWithin-run accuracy reported in a tableBetween-run accuracy reported in a table
Method D [10]5.2 - 6.13.3 - 4.6Not ReportedNot Reported

Table 3: Recovery and Matrix Effect of Published Metoprolol Bioanalytical Methods

Method Extraction Recovery (%) Matrix Effect (%)
Method A [7]Not specifiedInvestigated
Method B [8]High extraction efficiency reportedInvestigated
Method C [9]Summarized in a tableSummarized in a table
Method D [10]Not specifiedNot specified

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols derived from the compared methods for the bioanalysis of metoprolol in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for isolating metoprolol from plasma.[5][11][12]

  • Aliquot Plasma: Transfer 500 µL of human plasma into a clean tube.

  • Internal Standard (IS) Spiking: Add a specified amount of the internal standard (e.g., metoprolol-d7 or propranolol) to all samples except the blank.[13][14]

  • Alkalinization: Add 200 µL of a weak base (e.g., 2% ammonia solution) to each tube and vortex.[13]

  • Extraction Solvent Addition: Add a specific volume of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane or methyl tertiary butyl ether).[5][13]

  • Extraction: Vortex or shake the mixture for a set period to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a specific volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Protein Precipitation

Protein precipitation is a simpler and faster alternative for sample cleanup.[9][11][12]

  • Aliquot Plasma: Transfer a specific volume of plasma into a tube.

  • Precipitating Agent: Add a volume of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new tube or vial.

  • Injection: Directly inject the supernatant or after evaporation and reconstitution into the LC-MS/MS system.

LC-MS/MS Conditions

While specific parameters vary, a general LC-MS/MS setup for metoprolol analysis is outlined below.

  • Chromatographic Column: A C18 column is frequently used for separation.[9]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a modifier like formic acid or ammonium acetate) is common.[5][9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[5]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both metoprolol and the internal standard.[5] For metoprolol, a common transition is m/z 268.1 → 116.2.[15]

Visualizing the Bioanalytical Workflow

To better illustrate the process, the following diagrams outline the key stages of bioanalytical method validation and a typical sample analysis workflow.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Pre-study Validation cluster_2 In-study Validation MD1 Selectivity & Specificity MD2 Sensitivity (LLOQ) MD1->MD2 MD3 Linearity & Range MD2->MD3 PV1 Accuracy & Precision MD3->PV1 PV2 Recovery & Matrix Effect PV1->PV2 PV3 Stability PV2->PV3 ISV1 System Suitability PV3->ISV1 ISV2 Incurred Sample Reanalysis ISV1->ISV2

Caption: Bioanalytical Method Validation Workflow according to FDA Guidelines.

Sample_Analysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing SP1 Plasma Aliquoting SP2 Internal Standard Addition SP1->SP2 SP3 Extraction / Precipitation SP2->SP3 SP4 Evaporation & Reconstitution SP3->SP4 LC1 Chromatographic Separation SP4->LC1 MS1 Ionization LC1->MS1 MS2 Mass Detection (MRM) MS1->MS2 DP1 Peak Integration MS2->DP1 DP2 Concentration Calculation DP1->DP2 DP3 Data Review & Reporting DP2->DP3

Caption: A typical workflow for the bioanalysis of metoprolol in plasma samples.

References

A Head-to-Head on Accuracy: (S)-Metoprolol-d7 vs. 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of quantitative bioanalysis is paramount. The choice of internal standard is a critical factor influencing the reliability of results. This guide provides an objective comparison between the commonly used deuterated internal standard, (S)-Metoprolol-d7, and 13C-labeled metoprolol for the quantification of metoprolol in biological matrices.

While both stable isotope-labeled internal standards aim to mimic the analyte of interest to correct for variability during sample preparation and analysis, subtle differences in their physicochemical properties can impact assay accuracy. This guide delves into these differences, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate internal standard for your research needs.

The Isotope Effect: A Key Differentiator

The primary distinction between deuterated and 13C-labeled internal standards lies in the "isotope effect." Deuterium, being heavier than hydrogen, can sometimes alter the chromatographic retention time of the labeled molecule compared to the unlabeled analyte.[1][2][3] This chromatographic shift, although often slight, can lead to differential ionization suppression or enhancement in the mass spectrometer, particularly in complex biological matrices.[1][4] If the internal standard and the analyte do not perfectly co-elute, the fundamental assumption of identical behavior is compromised, potentially leading to inaccurate quantification.

Carbon-13 labeled internal standards, on the other hand, are generally considered the "gold standard" as they are less prone to chromatographic isotope effects.[2][5][6] The larger mass of carbon-13 has a negligible impact on the molecule's polarity and retention characteristics, ensuring closer co-elution with the native analyte. This co-elution is crucial for accurately compensating for matrix effects and other sources of variability throughout the analytical process.[1][5]

Performance Data: A Comparative Overview

Direct comparative studies rigorously evaluating the accuracy of this compound versus a 13C-labeled metoprolol internal standard under identical experimental conditions are not extensively published. However, by examining the validation data from studies utilizing this compound, we can assess its performance characteristics. These can then be contrasted with the well-established theoretical advantages of 13C-labeled standards.

The following table summarizes typical performance data for bioanalytical methods developed for metoprolol using this compound as the internal standard.

ParameterTypical Performance with this compound
Linearity (r²) ≥ 0.9956[7]
Accuracy (% Bias) Within ±15% of the nominal concentration (within ±20% for LLOQ)[7][8]
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)[7][8]
Recovery Consistent and reproducible, though may differ slightly from the analyte[9]
Matrix Effect Generally manageable, but the potential for differential effects exists due to possible chromatographic shifts[1][4]

While methods using this compound can be validated to meet regulatory requirements, the potential for subtle inaccuracies due to the isotope effect remains a key consideration. The use of a 13C-labeled internal standard is theoretically expected to provide a higher degree of confidence in the accuracy of the results by minimizing this risk.

Experimental Protocols

To provide a practical context, here is a representative experimental protocol for the quantification of metoprolol in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on several published methods.[7][10][11][12]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound or 13C-labeled metoprolol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Metoprolol: m/z 268.2 → 116.2

    • This compound: m/z 275.2 → 123.2

    • 13C-labeled Metoprolol (example): m/z [M+H]+ → appropriate fragment ion.

Visualizing the Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of metoprolol.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound or 13C-Metoprolol) Plasma->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) MS->Data_Processing Metoprolol_Signaling_Pathway Metoprolol Metoprolol Beta1_Receptor β1-Adrenergic Receptor Metoprolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Calcium Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca²⁺ Influx Calcium_Channels->Calcium_Influx Cardiac_Effects Decreased Heart Rate Decreased Contractility Calcium_Influx->Cardiac_Effects

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Metoprolol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the accurate and precise quantification of drug compounds is paramount. For a widely prescribed beta-blocker like metoprolol, ensuring consistency and reliability of analytical methods across different laboratories is a critical challenge. This guide provides a comprehensive comparison of common bioanalytical methods for metoprolol, offering supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in the cross-validation of their assays.

Metoprolol, a selective β1-receptor antagonist, is used to manage hypertension, angina, and other cardiovascular conditions. Its therapeutic efficacy is closely linked to its plasma concentration, making robust bioanalytical methods essential for clinical and preclinical studies. This guide focuses on the two most prevalent techniques for metoprolol quantification: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Metoprolol Assay Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the performance characteristics of HPLC and LC-MS/MS methods for metoprolol analysis, compiled from various single-laboratory validation studies. This comparative data serves as a benchmark for laboratories seeking to validate or cross-validate their own assays.

Table 1: Performance Characteristics of HPLC-Based Metoprolol Assays

ParameterLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Method A (HPLC-UV) 5 - 250598.5 - 101.2< 5.085 - 95
Method B (HPLC-Fluorescence) 1 - 100199.1 - 100.8< 4.590 - 98

Table 2: Performance Characteristics of LC-MS/MS-Based Metoprolol Assays

ParameterLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Method C (LC-MS/MS) 0.5 - 5000.599.5 - 101.5[1]< 3.0> 95
Method D (LC-MS/MS) 0.1 - 2000.198.9 - 102.1< 2.5> 92

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data synthesized from multiple sources for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible and comparable results between laboratories. Below are generalized yet comprehensive protocols for the extraction and analysis of metoprolol from human plasma using both HPLC and LC-MS/MS.

Protocol 1: Metoprolol Extraction and HPLC-UV Analysis

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma, add 100 µL of an internal standard solution (e.g., propranolol, 1 µg/mL).

  • Add 100 µL of 1 M sodium hydroxide to alkalize the sample.

  • Add 5.0 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 223 nm.

Protocol 2: Metoprolol Extraction and LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., metoprolol-d7, 100 ng/mL).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Metoprolol: m/z 268.2 → 116.1; Metoprolol-d7: m/z 275.2 → 123.1.

Cross-Validation Workflow and Signaling Pathway

To facilitate inter-laboratory comparisons, a structured cross-validation workflow is essential. The following diagram outlines the key steps involved. Additionally, understanding the mechanism of action of metoprolol is crucial for interpreting bioanalytical data in a pharmacological context. The subsequent diagram illustrates the simplified signaling pathway affected by metoprolol.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Phase p1 Define Acceptance Criteria p2 Select Standardized Protocol & Samples p1->p2 e1 Lab A: Analyze QC Samples & Incurred Samples p2->e1 e2 Lab B: Analyze QC Samples & Incurred Samples p2->e2 a1 Statistical Comparison of Results e1->a1 e2->a1 a2 Investigate Discrepancies a1->a2 c1 Determine Inter-Laboratory Comparability a1->c1 a2->c1

Caption: A streamlined workflow for the cross-validation of metoprolol assays between two laboratories.

MetoprololSignalingPathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_effect Physiological Effect beta1 β1-Adrenergic Receptor ac Adenylyl Cyclase beta1->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates ca Ca2+ Channels pka->ca Phosphorylates effect Decreased Heart Rate & Contractility ca->effect Leads to metoprolol Metoprolol metoprolol->beta1 Blocks norepi Norepinephrine norepi->beta1 Activates

Caption: Simplified signaling pathway illustrating metoprolol's mechanism of action.

Conclusion

The cross-validation of bioanalytical methods is a fundamental requirement for ensuring data integrity and comparability in multi-site clinical trials and collaborative research. While LC-MS/MS offers superior sensitivity and selectivity for metoprolol analysis, well-optimized HPLC methods can also provide reliable results. By adhering to standardized protocols and establishing clear acceptance criteria, researchers can confidently compare and pool data from different laboratories, ultimately contributing to a more robust understanding of metoprolol's pharmacokinetic and pharmacodynamic properties. This guide serves as a valuable resource for achieving this inter-laboratory harmonization.

References

Assessing the Impact of Isotopic Purity of (S)-Metoprolol-d7 on Quantification: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of (S)-Metoprolol, the use of a stable isotope-labeled internal standard (SIL-IS), such as (S)-Metoprolol-d7, is a cornerstone of achieving accurate and precise quantification, particularly with sensitive LC-MS/MS methods. While the use of a SIL-IS is standard practice, the isotopic purity of this internal standard is a critical parameter that can significantly influence the quality and reliability of the analytical data. This guide provides a comparative assessment of how the isotopic purity of this compound impacts its quantification, supported by experimental protocols and theoretical data.

The Critical Role of Isotopic Purity

An ideal SIL-IS would consist of 100% of the deuterated molecule (in this case, the d7 isotopologue). However, in practice, the synthesis of deuterated compounds results in a distribution of isotopologues, including molecules with fewer than the desired number of deuterium atoms (e.g., d6, d5, d4) and a residual amount of the unlabeled analyte (d0). The presence of these impurities, particularly the unlabeled (S)-Metoprolol (d0) and lower isotopologues, can lead to analytical challenges such as isotopic cross-talk and interference, ultimately compromising the accuracy and precision of the bioanalytical method.

Impact of Isotopic Purity on Bioanalytical Assay Performance

The isotopic purity of this compound directly correlates with the performance of the bioanalytical assay. A higher isotopic purity minimizes interferences and enhances the reliability of the results. The following table illustrates the expected impact of varying levels of isotopic purity on key validation parameters.

Isotopic Purity of this compoundExpected Impact on Bioanalytical Assay Performance
High Purity (e.g., >99.5%) Minimal Isotopic Cross-Talk: The contribution of the d0 impurity in the internal standard to the analyte signal is negligible, leading to accurate quantification, especially at the lower limit of quantification (LLOQ).Linearity: Calibration curves are expected to be linear over a wide dynamic range.Accuracy and Precision: High accuracy and precision are achievable as the internal standard faithfully mimics the analyte's behavior without introducing significant bias.Sensitivity: The LLOQ is not artificially elevated by contributions from the internal standard.
Moderate Purity (e.g., 98-99.5%) Potential for Isotopic Cross-Talk: A measurable contribution from the d0 impurity in the internal standard to the analyte signal may occur, potentially leading to a positive bias in the calculated concentrations, especially at the LLOQ.Linearity: Non-linearity in the calibration curve may be observed, particularly at the lower end.Accuracy and Precision: Accuracy may be compromised, with a tendency for over-estimation of the analyte concentration. Precision may also be affected due to the variability of the interference.Sensitivity: The achievable LLOQ may be higher due to the background signal from the internal standard.
Low Purity (e.g., <98%) Significant Isotopic Cross-Talk: A substantial contribution from the d0 impurity will lead to significant over-estimation of the analyte concentration, rendering the assay inaccurate.Linearity: The calibration curve is likely to be non-linear and may not meet regulatory acceptance criteria.Accuracy and Precision: Poor accuracy and precision are expected, making the method unreliable for quantitative analysis.Sensitivity: The LLOQ will be significantly elevated, limiting the utility of the assay for studies requiring high sensitivity.

Experimental Protocols

A robust and validated bioanalytical method is essential to accurately quantify (S)-Metoprolol in biological matrices. The following is a representative experimental protocol for the quantification of (S)-Metoprolol in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds to mix.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Metoprolol from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • (S)-Metoprolol: m/z 268.2 → 116.1

    • This compound: m/z 275.2 → 123.1

Mandatory Visualizations

Signaling Pathway of (S)-Metoprolol

(S)-Metoprolol is a selective β1-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines (e.g., norepinephrine and epinephrine) at these receptors in the heart. This blockade leads to a reduction in the activation of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The downstream effects include a reduction in heart rate, myocardial contractility, and blood pressure.

Metoprolol_Signaling_Pathway cluster_cell Cardiomyocyte Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Metoprolol This compound Metoprolol->Beta1_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Calcium_Influx Ca2+ Influx Ca_Channels->Calcium_Influx Increases Contraction Increased Myocardial Contraction Calcium_Influx->Contraction Leads to

Caption: (S)-Metoprolol's mechanism of action.

Experimental Workflow for (S)-Metoprolol Quantification

The following diagram outlines the typical workflow for the quantification of (S)-Metoprolol in a biological matrix using LC-MS/MS.

Experimental_Workflow Start Start Sample_Collection Biological Sample Collection (Plasma) Start->Sample_Collection Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Sample Preparation (Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End Quantification->End Isotopic_Purity_Impact cluster_high High Purity cluster_low Low Purity Purity Isotopic Purity of This compound High_Purity Low d0 Impurity Purity->High_Purity is High Low_Purity High d0 Impurity Purity->Low_Purity is Low Minimal_Interference Minimal Isotopic Cross-Talk High_Purity->Minimal_Interference Accurate_Result Accurate Quantification Minimal_Interference->Accurate_Result Significant_Interference Significant Isotopic Cross-Talk Low_Purity->Significant_Interference Inaccurate_Result Inaccurate Quantification (Overestimation) Significant_Interference->Inaccurate_Result

Performance Under Pressure: A Comparative Guide to the Bioanalytical Precision and Accuracy of Metoprolol Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the widely prescribed beta-blocker Metoprolol, the choice of an appropriate internal standard is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of bioanalytical methods utilizing (S)-Metoprolol-d7 and other deuterated Metoprolol analogues as internal standards, supported by experimental data from published studies.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry. For Metoprolol, a chiral drug marketed as a racemate, the stereospecific quantification of its enantiomers is often crucial for pharmacokinetic and pharmacodynamic studies. The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide focuses on the inter-day and intra-day precision and accuracy achieved in the quantification of Metoprolol when using this compound and other deuterated variants.

Comparative Analysis of Precision and Accuracy

The following tables summarize the inter-day and intra-day precision (expressed as relative standard deviation, %RSD) and accuracy (expressed as a percentage of the nominal concentration) for the quantification of Metoprolol in various biological matrices using different deuterated internal standards.

Table 1: Performance Data for Metoprolol Quantification using Metoprolol-d7 as an Internal Standard

Biological MatrixAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Human Plasma5.94 (LQC)0.61998.800.61598.98
64.5 (MQC)0.331100.630.332101.71
145 (HQC)0.49599.430.489100.25

Data synthesized from a study by Pharmacia (2020).[1] LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.

Table 2: Performance Data for Metoprolol Quantification using a non-specified deuterated Metoprolol internal standard

Biological MatrixAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Human Plasma1.572 (LLOQ)8.9085.177.4190.66
4.492 (LQC)1.73100.874.4098.15
112.310 (MQC)2.5495.205.0195.20
417.819 (HQC)3.6599.968.5199.96

Data from a 2018 study on the rapid and sensitive bioanalytical method development for Metoprolol.[2] LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control.

Experimental Protocols

The precision and accuracy of a bioanalytical method are intrinsically linked to the experimental protocol. Below are summaries of the methodologies employed in the studies from which the data above were compiled.

Methodology for Metoprolol Quantification using Metoprolol-d7
  • Sample Preparation: A simple protein precipitation method was used for the extraction of Metoprolol from human plasma.

  • Chromatography: A Discovery C18 column (50 × 2.1 mm, 5 μm) was used for the chromatographic separation. A gradient elution was performed with a mobile phase consisting of eluent A (acetonitrile – water – formic acid, 5 : 95 : 0.1 v/v) and eluent B (acetonitrile – formic acid, 100 : 0.1 v/v). The total run time was 2.0 minutes.

  • Detection: Mass spectrometric detection was performed using an ESI source.

  • Validation: The method was validated according to ICH guidelines, assessing parameters including specificity, linearity, matrix effect, precision, and accuracy.[1]

Methodology for Metoprolol Quantification using a Deuterated Internal Standard
  • Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether was used to extract the analyte from human plasma (K2 EDTA).

  • Chromatography: A Kromasil C18 column (5µ, 100 × 4.6 mm) with an isocratic mobile phase of 5mM Ammonium Formate (pH 3.5) and Acetonitrile (15:85 % V/V) was used for separation.

  • Detection: Detection was carried out using an LC-MS/MS system with an Electrospray ionization source in the positive ion mode. Multiple reaction monitoring (MRM) was used to enhance selectivity.

  • Validation: The method was validated over a concentration range of 1.505 – 538.254 ng/mL in human plasma, with precision and accuracy being key validation parameters.[2]

Visualizing the Scientific Framework

To provide a clearer understanding of the biological context and the analytical process, the following diagrams illustrate Metoprolol's signaling pathway and a typical bioanalytical workflow.

Metoprolol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metoprolol Metoprolol Beta1_AR β1-Adrenergic Receptor Metoprolol->Beta1_AR Blocks Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Beta1_AR Activates G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Opens Cardiac_Effects Increased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects Leads to

Metoprolol's Mechanism of Action at the β1-Adrenergic Receptor.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Metoprolol Calibration_Curve->Quantification

A Typical Bioanalytical Workflow for Metoprolol Quantification.

References

Navigating the Lows: A Comparative Guide to Determining the Lower Limit of Quantification (LLOQ) for Metoprolol Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a robust and sensitive bioanalytical method is paramount for accurate pharmacokinetic and clinical studies. A critical parameter in this endeavor is the Lower Limit of Quantification (LLOQ), the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This guide provides a comparative overview of various analytical methods for metoprolol quantification, with a focus on their reported LLOQs and the experimental protocols employed.

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, requires sensitive analytical methods to capture its concentration profile in biological matrices, especially at lower therapeutic doses or during washout periods. The choice of analytical technique significantly impacts the achievable LLOQ. This guide delves into the performance of commonly used methods, including Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), and Spectrophotometry, providing a framework for selecting the most appropriate method for your research needs.

Comparative Analysis of Metoprolol LLOQs

The following table summarizes the reported LLOQ values for metoprolol in various biological matrices using different analytical techniques. This allows for a direct comparison of the sensitivity of each method.

Analytical MethodBiological MatrixLLOQKey Performance CharacteristicsReference
LC-MS/MSHuman Plasma0.042 ng/LLinearity: 5 - 1000 ng/L; Automated sample preparation.[1][2][1],[2]
LC-MS/MSHuman Plasma0.1 ng/LReported in bioequivalence studies.[1][1]
Chiral LC-ESI-MS/MSHuman Plasma0.5 ng/mLFor enantiomeric separation of S-(-)- and R-(+)-metoprolol.[3][3]
LC-MS/MSHuman Plasma5 ng/mLLinear range: 5 - 500 ng/mL.[4][4]
LC-MS/MSBeagle Dog Plasma3.03 ng/mLSimple protein precipitation for sample preparation.[5][5]
LC-Orbitrap MSHuman Serum2.0 µg/LHigh-resolution accurate mass spectrometry.[6][6]
RP-HPLCNot Specified96.22 ng/mL-[7]
RP-HPLCTablets0.09 µg/mL-
RP-HPLCBulk and Pharmaceutical Dosage Form0.158 ppm (µg/mL)Simultaneous determination with Olmesartan Medoxomil.[8][8]
SpectrophotometryBulk and Marketed Formulation0.2021 µg/mL (Method B)Colorimetric method.[9][9]
SpectrophotometryBulk and Marketed Formulation0.2343 µg/mL (Method A)Oxidation reaction-based colorimetry.[9][9]
UV SpectrophotometryBulk and Tablet Formulation5 µg/mLLinearity range: 5 - 25 µg/mL.[10][10]

Experimental Protocols: A Closer Look

The methodology employed for sample preparation and analysis is crucial for achieving a low LLOQ. Below are detailed protocols for some of the key methods cited.

LC-MS/MS Method for Ultra-Low Quantification in Human Plasma[1][2]

This method demonstrates a particularly low LLOQ achieved through a combination of automated sample preparation and sensitive detection.

  • Sample Preparation:

    • A 0.5 mL aliquot of human plasma is spiked with an internal standard (e.g., bisoprolol fumarate).

    • The sample is diluted to 1 mL with water.

    • Filtration is performed through a 0.22 µm PTFE filter before injection.

  • Chromatographic Conditions:

    • Analytical Column: Thermo Gold C18 (50 × 2.1 mm, 1.9 µm particle size).

    • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water and 0.1% (v/v) formic acid in acetonitrile.

    • Flow Rate: As specified in the referenced study.

    • Injection Volume: 100 µL (a larger volume to enhance sensitivity).

    • Column Temperature: 50 °C.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

    • Monitored Transition (MRM): For metoprolol, m/z 268.1 → m/z 130.96.

Chiral LC-ESI-MS/MS for Enantiomeric Separation[3]

This method is essential for studies requiring the separate quantification of metoprolol's enantiomers.

  • Sample Preparation:

    • Solid Phase Extraction (SPE) is used to extract the analytes from a 1.0 mL plasma sample.

  • Chromatographic Conditions:

    • Chiral Column: Chirobiotic T column.

    • Mobile Phase: As detailed in the referenced study, optimized for enantiomeric separation.

    • Run Time: Approximately 11.0 min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) for each enantiomer and the internal standard.

RP-HPLC Method for Pharmaceutical Formulations[7]

A more accessible method suitable for quality control of pharmaceutical products.

  • Sample Preparation:

    • Tablets are crushed, and a portion equivalent to a specific weight of metoprolol succinate is dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Column: Agilent, Eclipse XDB-C18 (150 mm × 4.6 mm, 5µm).

    • Mobile Phase: Phosphate buffer: acetonitrile (80:20, v/v).

    • Flow Rate: 1 mL/minute.

    • Detection: UV at 223 nm.

Visualizing the Workflow

To better understand the procedural flow of these analytical methods, the following diagrams illustrate the key steps from sample collection to data analysis.

LCMSMS_Workflow LC-MS/MS Workflow for Metoprolol Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard Plasma_Sample->Spiking Dilution Dilution Spiking->Dilution Filtration Filtration Dilution->Filtration Injection Injection into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for a typical LC-MS/MS based metoprolol assay.

HPLCUV_Workflow HPLC-UV Workflow for Metoprolol Analysis cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Tablet_Crushing Tablet Crushing & Weighing Dissolution Dissolution in Mobile Phase Tablet_Crushing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for an HPLC-UV based metoprolol assay in pharmaceutical formulations.

Conclusion

The determination of the LLOQ for metoprolol is highly dependent on the chosen analytical methodology. LC-MS/MS methods consistently offer the lowest LLOQs, reaching sub-ng/L levels, making them the gold standard for pharmacokinetic studies requiring high sensitivity.[1][2] For applications where such low detection limits are not necessary, such as in the quality control of pharmaceutical formulations, RP-HPLC with UV detection provides a reliable and more accessible alternative.[7] Spectrophotometric methods, while simpler and more cost-effective, generally have higher LLOQs and are more suitable for bulk drug analysis.[9]

Researchers and scientists must carefully consider the specific requirements of their study, including the desired sensitivity, the nature of the biological matrix, and available instrumentation, when selecting an appropriate method for metoprolol quantification. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making an informed decision and developing a validated bioanalytical method that meets the rigorous standards of drug development and clinical research.

References

A Comparative Guide to Incurred Sample Reanalysis for Bioanalytical Methods Utilizing (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of metoprolol, with a focus on the utilization of the stable isotope-labeled internal standard, (S)-Metoprolol-d7, versus a common structural analog alternative, propranolol. This document is intended to assist researchers and drug development professionals in selecting the most appropriate internal standard and method for their pharmacokinetic and bioequivalence studies, in alignment with regulatory expectations for Incurred Sample Reanalysis (ISR).

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis (ISR) is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of a method for the analysis of study samples.[1][2] Unlike calibration standards or quality control (QC) samples that are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug. Factors such as protein binding, the presence of metabolites, and matrix effects can influence the behavior of the analyte in these real-world samples, potentially leading to discrepancies with the initial analysis.[1][2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) and bioequivalence (BE) studies to verify the reproducibility of the bioanalytical method.[1][2] The generally accepted criterion for a successful ISR is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the repeat measurement should be within ±20% of their mean.

The Role and Choice of an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for accurate quantification. The IS is added at a constant concentration to all samples, including calibration standards, QCs, and study samples, to correct for variability during sample processing and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.

The two primary choices for an internal standard are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, carbon-13). This compound is a deuterated form of metoprolol.

  • Structural Analog Internal Standards: These are molecules that are structurally similar to the analyte but not identical. Propranolol is often used as an IS for metoprolol due to its structural resemblance.[3][4]

This guide will now compare the performance of bioanalytical methods for metoprolol using these two types of internal standards.

Performance Comparison: this compound vs. Propranolol

The selection of an internal standard can significantly impact the performance of a bioanalytical method. Below is a comparison of key validation parameters for LC-MS/MS methods utilizing either this compound or propranolol as the internal standard for metoprolol quantification.

Table 1: Comparison of Bioanalytical Method Performance

ParameterMethod with this compoundMethod with Propranolol
Linearity Range 0.501 - 349.342 ng/mL1.505 - 538.254 ng/mL[3][4]
Correlation Coefficient (r²) ≥ 0.9956≥ 0.99[3][4]
Intra-day Precision (%CV) ≤ 5.81%1.73 – 8.90 %
Inter-day Precision (%CV) Not explicitly stated4.40 – 7.41%[5]
Intra-day Accuracy (%) 99.75% - 100.40%85.17 – 100.87 %
Inter-day Accuracy (%) Not explicitly stated90.66 – 98.15%[5]
Mean Recovery (%) > 90%> 90%[3]

Key Observations:

  • Linearity and Sensitivity: Both methods demonstrate excellent linearity over a wide concentration range suitable for pharmacokinetic studies. The method using this compound reports a slightly lower limit of quantification, suggesting potentially higher sensitivity.

  • Precision and Accuracy: Both approaches yield high precision and accuracy, well within the acceptance criteria set by regulatory guidelines.

  • Recovery: The extraction efficiency for metoprolol is comparable between the two methods, indicating that the choice of internal standard does not negatively impact the sample preparation process in this regard.

While the quantitative data from these separate studies show that both internal standards can be used to develop a validatable method, the use of a stable isotope-labeled internal standard like this compound is generally preferred in modern bioanalysis. This is because SIL internal standards co-elute with the analyte and experience identical ionization suppression or enhancement, leading to more effective compensation for matrix effects and ultimately, more robust and reliable data.

Experimental Protocols

Below are detailed methodologies for LC-MS/MS analysis of metoprolol using either this compound or propranolol as the internal standard.

Method 1: Using this compound as the Internal Standard

This method is adapted from a novel, fast, and accurate LC-MS/MS technique for the estimation of metoprolol in human blood plasma.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a pre-labeled tube.

  • Add 50 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Add 1.0 mL of extraction solvent (a mixture of diethyl ether and dichloromethane, 70:30 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 10°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Shimadzu HPLC system.[6]

  • Column: Phenomenex LUNA C8 (specific dimensions not provided).[6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.1% formic acid.[6]

  • Flow Rate: 0.6 mL/min (isocratic).[6]

  • Column Temperature: 40°C.[6]

  • MS/MS System: Thermo tandem mass spectrometry system.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions (MRM):

    • Metoprolol: Specific precursor and product ions are monitored.

    • This compound: Specific precursor and product ions are monitored.

Method 2: Using Propranolol as the Internal Standard

This protocol is based on a rapid and sensitive bioanalytical method developed for the quantification of metoprolol in human plasma.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma in a centrifuge tube, add 25 µL of the internal standard working solution (propranolol).

  • Vortex for 10 seconds.

  • Add 2.5 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Details not specified.

  • Column: Kromasil C18 (5 µm, 100 x 4.6 mm).[3][4]

  • Mobile Phase: 5mM Ammonium Formate (pH 3.5) and Acetonitrile (15:85 v/v).[3][4]

  • Flow Rate: Not specified (isocratic).

  • MS/MS System: Details not specified.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4]

  • Monitored Transitions (MRM):

    • Metoprolol: m/z 268.15 → 115.90[3][4]

    • Propranolol: m/z 260.17 → 115.90[3][4]

Incurred Sample Reanalysis (ISR) Workflow

The following diagram illustrates the typical workflow for conducting Incurred Sample Reanalysis in a bioanalytical study.

ISR_Workflow study_samples Initial Analysis of Study Samples pk_profiling Pharmacokinetic (PK) Profiling study_samples->pk_profiling sample_selection Select ISR Samples (e.g., near Cmax and in elimination phase) pk_profiling->sample_selection separate_run Reanalyze ISR Samples in a Separate Run on a Different Day sample_selection->separate_run data_comparison Compare Original and Reanalysis Results separate_run->data_comparison acceptance_criteria Apply Acceptance Criteria: (%Difference ≤ 20% for ≥ 67% of samples) data_comparison->acceptance_criteria pass ISR Passed Report Study Results acceptance_criteria->pass Yes fail ISR Failed acceptance_criteria->fail No investigation Investigate Cause of Failure (e.g., method modification, re-validation) fail->investigation

References

A Comparative Guide to Metoprolol Extraction Techniques for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, necessitates accurate and efficient quantification in various biological and pharmaceutical matrices. The selection of an appropriate extraction method is a critical determinant of analytical performance, directly impacting recovery, sensitivity, and selectivity. This guide provides a comparative overview of prevalent and emerging extraction techniques for metoprolol analysis, supported by experimental data to inform methodology selection in research and quality control settings.

Performance Comparison of Metoprolol Extraction Techniques

The efficacy of different extraction techniques for metoprolol is summarized below. The selection of a method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required limit of detection, and available instrumentation.

TechniqueSample MatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Plasma, Urine73.0 - 100%[1]0.5 ng/mL[2]2.4 - 2.5 ng/mL[2]High recovery and selectivity, amenable to automation.Can be more expensive and time-consuming than LLE.
Liquid-Liquid Extraction (LLE) Plasma, Urine82 - 99.06%[3][4]5.0 ng/mL[2]1.5 ng/mL[3]Simple, cost-effective, and widely applicable.Can be labor-intensive and may use large volumes of organic solvents.
Dispersive Liquid-Liquid Microextraction (DLLME) Wastewater, Biological Fluids54.5 - 104%[3][5]--Rapid, low solvent consumption, high enrichment factor.Can be susceptible to matrix effects.
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) Urine, Tap Water94 - 98%1.5 - 3.9 µg/L-Excellent clean-up and pre-concentration, minimal solvent usage.Can be more complex to set up and may have longer extraction times.
Magnetic Solid-Phase Extraction (MSPE) Plasma, Urine, Wastewater91.0 - 97.2%[6]0.06 ng/mL[6]0.2 ng/mL[6]Rapid separation with magnetic field, high surface area of sorbent.Potential for nanoparticle aggregation, cost of magnetic nanoparticles.
Supercritical Fluid Extraction (SFE) Urine-20 ng/mL (Oxprenolol), 30 ng/mL (Metoprolol), 40 ng/mL (Propranolol)-Environmentally friendly (uses CO2), tunable selectivity.Requires specialized high-pressure equipment.

Experimental Protocols

Detailed methodologies for the key extraction techniques are outlined below. These protocols are based on published research and provide a foundation for adaptation to specific laboratory conditions.

Solid-Phase Extraction (SPE) Protocol for Metoprolol in Human Plasma

This protocol is a generalized procedure based on common practices in the cited literature.

  • Sample Pre-treatment: To 1 mL of human plasma, add an internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution: Elute the retained metoprolol and internal standard with 1 mL of a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with an acidic or basic modifier).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for subsequent chromatographic analysis.

Liquid-Liquid Extraction (LLE) Protocol for Metoprolol in Human Plasma

This protocol provides a general workflow for the extraction of metoprolol using LLE.

  • Sample Preparation: To 1 mL of human plasma, add an internal standard and an alkalizing agent (e.g., 1 M NaOH) to adjust the pH.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of diethyl ether and dichloromethane). Vortex the mixture for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.

Visualizing Extraction Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described extraction techniques.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Condition Condition SPE Cartridge (Methanol, Water) Add_IS->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Metoprolol (Organic Solvent) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Metoprolol.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard & Alkalizing Agent Sample->Add_IS Add_Solvent Add Immiscible Organic Solvent Add_IS->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Organic Solvent Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Metoprolol.

Microextraction_Comparison cluster_dllme Dispersive Liquid-Liquid Microextraction (DLLME) cluster_hflpme Hollow Fiber Liquid-Phase Microextraction (HF-LPME) cluster_mspe Magnetic Solid-Phase Extraction (MSPE) DLLME_Start Aqueous Sample DLLME_Inject Inject Extraction & Disperser Solvents DLLME_Start->DLLME_Inject DLLME_Cloudy Formation of Cloudy Solution DLLME_Inject->DLLME_Cloudy DLLME_Centrifuge Centrifuge DLLME_Cloudy->DLLME_Centrifuge DLLME_Collect Collect Sedimented Phase DLLME_Centrifuge->DLLME_Collect Analysis Analysis DLLME_Collect->Analysis HFLPME_Start Aqueous Sample HFLPME_Immerse Immerse Hollow Fiber (with organic solvent in pores and acceptor phase inside) HFLPME_Start->HFLPME_Immerse HFLPME_Extract Extraction via Diffusion HFLPME_Immerse->HFLPME_Extract HFLPME_Withdraw Withdraw Acceptor Phase HFLPME_Extract->HFLPME_Withdraw HFLPME_Withdraw->Analysis MSPE_Start Aqueous Sample MSPE_Add Add Magnetic Nanoparticles MSPE_Start->MSPE_Add MSPE_Adsorb Adsorption of Metoprolol MSPE_Add->MSPE_Adsorb MSPE_Separate Magnetic Separation MSPE_Adsorb->MSPE_Separate MSPE_Elute Elute from Nanoparticles MSPE_Separate->MSPE_Elute MSPE_Elute->Analysis

Caption: Comparison of Microextraction Technique Workflows.

References

Safety Operating Guide

Proper Disposal of (S)-Metoprolol-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (S)-Metoprolol-d7, a stable isotope-labeled compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated[1].

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

Protective EquipmentSpecificationRationale
Respiratory Protection Suitable respiratorTo be used in case of insufficient ventilation or when dust and aerosols may be formed[1][2].
Hand Protection Protective glovesTo prevent skin contact and absorption[2].
Eye Protection Safety goggles with side-shieldsTo protect eyes from dust particles or splashes[2].
Skin and Body Protection Impervious clothingTo prevent contamination of personal clothing and skin[2].

Engineering Controls: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits. Ensure a safety shower and eye wash station are readily accessible[2].

Step-by-Step Disposal Protocol

This compound is a deuterated analog of Metoprolol, which means it is labeled with a stable isotope of hydrogen (deuterium). Stable isotopes are not radioactive; therefore, no special precautions for radioactivity are required for disposal[3]. The disposal process should align with standard procedures for non-hazardous or chemical waste, in accordance with local, state, and federal regulations[1].

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_disposal Disposal A Identify this compound for Disposal B Consult Institutional Chemical Hygiene Plan & Local Regulations A->B C Wear Appropriate PPE B->C D Is the compound mixed with other hazardous waste? C->D E Segregate and dispose of as mixed hazardous waste D->E Yes F Place in a designated, labeled chemical waste container D->F No G Arrange for pickup by Environmental Health & Safety (EH&S) or a certified waste disposal company F->G

Caption: Disposal workflow for this compound in a laboratory setting.

  • Decontamination of Empty Containers:

    • Rinse the empty container with a suitable solvent (e.g., ethanol or methanol) three times.

    • Collect the rinsate and treat it as chemical waste, disposing of it in the appropriate liquid waste container.

    • Once decontaminated, scratch out or remove all labels from the container before disposing of it as regular laboratory glass or plastic waste, or recycling where available.

  • Disposal of Unused or Waste this compound:

    • Solid Waste:

      • Carefully sweep up any solid material, avoiding dust formation, and place it into a suitable, clearly labeled container for chemical waste disposal[1].

      • Do not mix with general laboratory waste[3].

    • Liquid Waste (Solutions):

      • If this compound is in a solution, it should be disposed of in a designated container for non-halogenated or halogenated solvent waste, depending on the solvent used.

      • Ensure the waste container is properly labeled with the chemical name and concentration.

  • Regulatory Compliance:

    • All chemical waste must be disposed of in a manner consistent with federal, state, and local regulations[1].

    • It is the responsibility of the waste generator to correctly classify and label the waste.

    • Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste stream management and disposal procedures[].

Logical Relationship for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal route of this compound.

start Assess this compound Waste is_radioactive Is the material radioactive? start->is_radioactive stable_isotope This compound is a stable isotope is_radioactive->stable_isotope No is_mixed Is it mixed with other hazardous chemicals? stable_isotope->is_mixed not_radioactive No dispose_mixed Follow disposal procedure for mixed hazardous waste is_mixed->dispose_mixed Yes dispose_chemical Follow standard chemical waste disposal procedures is_mixed->dispose_chemical No yes_mixed Yes no_mixed No

Caption: Decision tree for the disposal of this compound.

An environmental hazard cannot be excluded in the event of unprofessional handling or disposal[1]. Therefore, it is crucial to prevent the entry of this compound into drains, sewers, or watercourses[2][5]. By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.

References

Personal protective equipment for handling (S)-Metoprolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of (S)-Metoprolol-d7

This compound , a deuterated form of the selective β1 receptor blocker Metoprolol, is utilized in research, particularly in pharmacokinetic and metabolic studies.[1][2][3] While some safety data sheets (SDS) classify this compound as non-hazardous, it is crucial to handle it with appropriate care in a laboratory setting due to its pharmaceutical nature and the potential for unknown toxicological properties.[4][5] Adherence to proper safety protocols is essential to ensure the well-being of laboratory personnel and to maintain experimental integrity.

Immediate Safety and Hazard Information

Although one Safety Data Sheet states that this compound hydrochloride is not a hazardous substance, it is prudent to treat it as potentially harmful.[4] Other related metoprolol compounds may cause irritation if they come into contact with skin or eyes, and may be harmful if inhaled or ingested.[5] Inhalation of high concentrations of similar compounds may lead to symptoms such as dizziness, headache, and nausea.[6] Therefore, minimizing exposure is a key safety objective.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[4][6]
Skin Contact Remove any contaminated clothing and rinse the affected skin area thoroughly with soap and water.[4][6] If irritation develops, consult a physician.[5]
Inhalation Move the individual to a source of fresh air immediately.[4][6] If breathing becomes difficult, administer CPR and seek immediate medical attention.[4]
Ingestion Wash out the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[5][6]
Personal Protective Equipment (PPE) Requirements

Consistent use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.

PPE CategorySpecification
Eye Protection Safety goggles equipped with side-shields.[4]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile).[4]
Skin & Body Protection An impervious lab coat or clothing that covers the body.[4]
Respiratory Protection A suitable respirator should be used when handling the powder outside of a ventilated enclosure or if dust may be generated.[4][6]
Step-by-Step Handling Procedures

Handling of this compound should always be performed in a designated and controlled environment.

Preparation and Weighing:

  • Work Area Preparation : Conduct all handling of the solid compound within a chemical fume hood or a similar ventilated enclosure to prevent the formation and spread of dust and aerosols.[4]

  • Personal Protective Equipment : Before handling, ensure all required PPE is correctly worn.

  • Weighing : Carefully weigh the desired amount of the compound on an analytical balance inside the fume hood. Use anti-static measures if necessary.

  • Cleaning : After weighing, decontaminate the balance and surrounding surfaces by wiping them down with alcohol.[4]

Dissolution:

  • Solvent Addition : Add the desired solvent to the vessel containing the pre-weighed this compound.

  • Mixing : Cap the vessel securely and mix by vortexing or sonicating until the compound is fully dissolved.

  • Storage of Solution : If the solution is not for immediate use, store it under the recommended conditions, which are typically -80°C for 6 months or -20°C for 1 month, protected from light and under a nitrogen atmosphere.[4]

Spill Response Protocol

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[4]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For liquid spills, absorb the solution using a liquid-binding material like diatomite.[4] For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable container for disposal.[5]

  • Decontamination : Clean the spill area and any affected equipment by scrubbing with alcohol.[4]

  • Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste according to institutional and local regulations.[4]

Storage and Disposal Plan

Storage:

  • Solid Form : Keep the container tightly sealed in a cool, well-ventilated area, protected from direct sunlight.[4] The recommended storage temperature is -20°C.[4]

  • In Solution : Store solutions at -80°C or -20°C, protected from light and under a nitrogen atmosphere.[4]

Disposal:

  • Waste Classification : All waste containing this compound, including unused material, contaminated labware, and cleaning materials, should be treated as chemical waste.

  • Collection : Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.

  • Disposal Method : The disposal of deuterated compounds and other chemical waste must be handled by a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[7] Do not dispose of this material down the drain or in regular trash.[4]

Operational Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Prepare Fume Hood A->B C 3. Weigh Solid this compound B->C D 4. Prepare Solution C->D S1 Contain Spill C->S1 Spill Occurs E 5. Use in Experiment D->E D->S1 Spill Occurs F 6. Decontaminate Work Area & Equipment E->F E->S1 Spill Occurs G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Label & Store Waste G->H I 9. Professional Disposal H->I S2 Clean & Decontaminate S1->S2 S3 Dispose of Spill Waste S2->S3 S3->H To Waste Stream

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。